molecular formula C10H8FNO B13055644 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Cat. No.: B13055644
M. Wt: 177.17 g/mol
InChI Key: SWYSKXMWNUOVEL-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-fluoro-2-methyl-1H-indole-5-carbaldehyde

InChI

InChI=1S/C10H8FNO/c1-6-4-8-9(12-6)3-2-7(5-13)10(8)11/h2-5,12H,1H3

InChI Key

SWYSKXMWNUOVEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)C=O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on 4-Fluoro-2-Methyl-1H-Indole-5-Carbaldehyde: Identifiers, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indole ring serves as a "privileged scaffold," capable of mimicking endogenous ligands like tryptophan and serotonin to bind a wide array of biological targets. 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS: 1367866-83-8) is a highly specialized, multi-substituted indole derivative that has emerged as a critical building block in modern drug discovery.

This technical whitepaper provides an in-depth analysis of this compound, detailing its structural informatics, the causality behind its specific functional group substitutions, and its role as a key synthetic intermediate. Notably, this compound is a foundational precursor in the synthesis of Anlotinib (Catequentinib / AL3818) , a potent multi-target receptor tyrosine kinase (RTK) inhibitor [1], as well as a precursor for novel antimicrobial indole-hydrazone derivatives [2].

Chemical Identity and Structural Informatics

To ensure rigorous tracking and reproducibility in synthetic workflows, the precise chemical identifiers and physicochemical properties of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde are summarized in Table 1.

Table 1: Quantitative Data and Chemical Identifiers

PropertyValue
Chemical Name 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde
CAS Number 1367866-83-8
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
MDL Number MFCD22066115
SMILES String CC1=CC2=C(F)C(C=O)=CC=C2N1
Appearance Light yellow to brown crystalline powder
Exact Mass 177.05899 Da

Structural Significance in Medicinal Chemistry

The architectural design of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde is not arbitrary; each functional group serves a distinct mechanistic and pharmacokinetic purpose.

  • The Indole Core: Acts as the primary pharmacophore, providing a rigid, planar aromatic system that intercalates into the ATP-binding pockets of kinases via

    
     stacking and hydrogen bonding (via the N-H group).
    
  • The 4-Fluoro Substitution (Causality): The introduction of a highly electronegative fluorine atom at the C4 position achieves three critical effects. First, it blocks cytochrome P450-mediated oxidative metabolism at a traditionally vulnerable site, thereby increasing the half-life of downstream drugs. Second, it enhances the overall lipophilicity of the molecule, improving cellular membrane permeability. Third, the strong electron-withdrawing inductive effect lowers the pKa of the indole N-H, strengthening its capacity to act as a hydrogen bond donor within target protein pockets.

  • The 2-Methyl Group (Causality): The methyl group provides specific steric bulk. When the resulting drug molecule binds to a kinase hinge region, this steric hindrance restricts the rotational freedom of the indole ring, locking it into the bioactive conformation and reducing off-target entropy penalties.

  • The 5-Carbaldehyde Group: This is the primary synthetic handle. Aldehydes are highly versatile electrophiles that can undergo reductive amination, condensation to form hydrazones [2], or Baeyer-Villiger/Dakin oxidations to yield phenolic derivatives [3].

Synthetic Methodologies and Protocols

A primary application of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde is its conversion into 4-fluoro-5-hydroxy-2-methylindole , the direct nucleophilic coupling partner used in the industrial synthesis of Anlotinib [3]. This is achieved via a Dakin oxidation.

Protocol: Dakin Oxidation to 4-Fluoro-2-methyl-1H-indol-5-ol

Causality of Experimental Design: The Dakin oxidation relies on the nucleophilic attack of a hydroperoxide anion on the electron-deficient carbonyl carbon. A basic environment is strictly required to deprotonate the hydrogen peroxide, generating the highly nucleophilic


 species (the alpha-effect). The electron-rich nature of the indole ring subsequently drives the aryl migration, expelling the hydroxide leaving group.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (20 mL). Ensure complete dissolution under continuous magnetic stirring at room temperature.

  • Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 30% aqueous

    
     (1.5 eq, 15 mmol) over 15 minutes. Causality: Dropwise addition mitigates the exothermic risk of the peroxide-mediated rearrangement and prevents over-oxidation of the indole core.
    
  • Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The intermediate formate ester spontaneously hydrolyzes in the basic medium to form the phenoxide anion.

  • Workup and Isolation: Acidify the mixture slowly with 1M HCl until the pH reaches 5.5. Causality: Careful protonation neutralizes the phenoxide, causing the target 4-fluoro-2-methyl-1H-indol-5-ol to precipitate out of the aqueous layer. Extract the aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Analytical Validation (Self-Validating System)

To ensure the protocol's success without relying solely on yield, the system must be self-validated using orthogonal analytical techniques:

  • LC-MS: Confirm the disappearance of the

    
     178.06 
    
    
    
    peak (aldehyde) and the appearance of the
    
    
    166.06
    
    
    peak (phenol).
  • 1H NMR (DMSO-d6): Validate the complete consumption of the sharp aldehyde proton singlet at

    
     ppm. The successful product will exhibit a new, broad phenolic -OH singlet at 
    
    
    
    ppm.

SynthWorkflow A 4-Fluoro-2-methyl-1H- indole-5-carbaldehyde (CAS: 1367866-83-8) B Dakin Oxidation (H2O2, NaOH) A->B Aryl migration C 4-Fluoro-5-hydroxy- 2-methylindole B->C Hydrolysis D SNAr Coupling (Quinoline derivative) C->D Etherification E Anlotinib (AL3818) RTK Inhibitor D->E Deprotection

Synthetic workflow from 5-carbaldehyde intermediate to Anlotinib (AL3818).

Downstream Applications: Target Signaling Pathways

Oncology: Multi-Target RTK Inhibition

Derivatives synthesized from this compound, most notably Anlotinib, act as potent, orally administered tyrosine kinase inhibitors. By occupying the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), these compounds block receptor autophosphorylation [1]. This competitive inhibition severs the downstream PI3K/AKT and MEK/ERK signaling cascades, effectively starving the tumor by halting angiogenesis and inducing apoptosis.

Pathway Inhibitor Anlotinib (AL3818) [Indole-derived RTK Inhibitor] VEGFR2 VEGFR2 / FGFR / PDGFR Inhibitor->VEGFR2 ATP-competitive inhibition PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MEK MEK / ERK Pathway VEGFR2->MEK Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis Cell Survival MEK->Angiogenesis Cell Proliferation

Pharmacological signaling pathway of Anlotinib inhibiting tumor angiogenesis.

Antimicrobial Drug Discovery

Beyond oncology, the intact 5-carbaldehyde group is utilized directly in the synthesis of indole-hydrazones. Recent molecular dynamics and virtual screening studies have demonstrated that condensing 4-fluoro-2-methyl-1H-indole-5-carbaldehyde with specific hydrazines yields agents with potent antimicrobial activity against Enterococcus faecalis[2]. These derivatives function by interacting directly with the FabH enzyme, disrupting bacterial fatty acid biosynthesis.

References

  • Gao, Y., Liu, P., & Shi, R. (2020). "Anlotinib as a molecular targeted therapy for tumors." Oncology Letters, 20(2), 1001-1014. Available at:[Link]

  • Erol, M., Celik, I., Ince, U., et al. (2022). "Quantum mechanical, virtual screening, molecular docking, molecular dynamics, ADME and antimicrobial activity studies of some new indole-hydrazone derivatives as potent agents against E. faecalis." Journal of Biomolecular Structure and Dynamics, 40(17), 8112-8126. Available at:[Link]

  • Chen, G. P., & Yan, C. (2016). "Process for preparing an anti-cancer agent, 1-((4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)methyl)cyclopropanamine, its crystalline form and its salts." WIPO Patent WO2016179123A1.

Executive Summary: The Strategic Value of Fluorinated Indole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Provisional Safety Data Sheet & Technical Handling Guide

In modern drug discovery, particularly within the kinase inhibitor landscape, the 4-fluoro-2-methyl-1H-indole-5-carbaldehyde scaffold represents a critical intermediate. The introduction of fluorine at the C4 position modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa of the indole nitrogen, while the C5-aldehyde serves as a versatile "warhead" for reductive aminations or Knoevenagel condensations.

This guide moves beyond the static limitations of a standard SDS. It integrates predictive toxicology , handling best practices for air-sensitive aldehydes , and emergency response protocols designed for high-value NCEs (New Chemical Entities) where empirical data may be sparse.

Substance Identification & Characterization

Since this specific isomer is often a custom-synthesized intermediate without a commoditized CAS number, identification relies on structural validation.

Parameter Technical Specification
Chemical Name 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde
Synonyms 4-Fluoro-2-methyl-5-formylindole; 5-Formyl-4-fluoro-2-methylindole
CAS Number Provisional / Not Assigned (Analog Ref: 671215-52-4 for non-fluoro parent)
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
SMILES CC1=CC2=C(C(F)=C(C=O)C=C2)N1
Physical State Solid (Likely pale yellow to beige crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.[1][2][3]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 5-fluoroindole-2-carboxaldehyde), the following provisional GHS classification is assigned.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[4][5]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[5]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/eye protection/face protection.[4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]

Advanced Handling Protocols: The "Self-Validating" Workflow

Protocol A: Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . The C5-aldehyde is susceptible to oxidation.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Protocol B: Operational Handling (The "3-Zone" Rule)

To ensure safety and sample integrity, adopt the 3-Zone Handling System :

  • Zone 1 (Weighing): Inside a chemical fume hood or glovebox. Never weigh on an open bench.

    • Why? Fluorinated indoles can be potent sensitizers.

  • Zone 2 (Reaction): All vessels must be purged with inert gas before addition.

    • Why? Prevents formation of the 5-carboxylic acid impurity, which ruins stoichiometry in subsequent steps.

  • Zone 3 (Waste): Quench all residues with dilute sodium bisulfite (to neutralize the aldehyde) before disposal into organic waste.

Emergency Response Architecture

In the event of exposure or release, immediate action is required. The following decision matrix outlines the logical flow for incident response.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Solid Spill (>100mg) Type->Spill Exposure Personnel Exposure Type->Exposure Isolate Isolate Area (10m radius) Spill->Isolate Route Identify Route Exposure->Route PPE Don PPE: Nitrile Double-Glove, N95/P100 Respirator Isolate->PPE Clean Wet Sweep (Avoid Dust) Solvent: Acetone/Ethanol PPE->Clean Disposal Dispose as Halogenated Organic Waste Clean->Disposal Eye Eye Contact Route->Eye Skin Skin Contact Route->Skin Inhale Inhalation Route->Inhale ActionEye Rinse 15 min (Eye Wash) Consult Ophthalmologist Eye->ActionEye ActionSkin Wash with Soap/Water Remove Contaminated Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Oxygen if labored breathing Inhale->ActionInhale

Figure 1: Emergency Response Decision Matrix. This logic flow prioritizes containment for spills and rapid decontamination for exposure.

Toxicological & Ecological Profile (Predicted)

Data extrapolated from 5-fluoroindole and indole-5-carboxaldehyde.

Toxicological Insights
  • Acute Toxicity: Likely Low to Moderate (Oral LD50 predicted >500 mg/kg based on analogs).

  • Sensitization: Fluorinated aromatics can act as haptens. Prolonged skin contact may induce allergic dermatitis.

  • Mutagenicity: Indole aldehydes generally test negative in Ames tests, but the fluorinated derivative should be treated as a potential mutagen until empirically verified.

Ecological Fate
  • Aquatic Toxicity: Halogenated indoles are often toxic to aquatic life (LC50 < 10 mg/L for fish).

  • Persistence: The C-F bond is metabolically stable, potentially leading to persistence in water systems. Do not release into drains.

Synthesis & Application Context (For Researchers)

Understanding the reactivity of this molecule aids in safe handling.

  • Reactivity Profile: The C2-methyl group activates the C3 position for electrophilic substitution, while the C5-aldehyde is a classic electrophile.

  • Incompatibility:

    • Strong Oxidizers: (e.g., KMnO₄, H₂O₂) will convert the aldehyde to carboxylic acid.

    • Strong Bases: May deprotonate the indole N-H (pKa ~16), leading to polymerization.

Workflow Visualization: Synthesis Integration

SynthesisWorkflow Input 4-Fluoro-2-methyl- 1H-indole-5-carbaldehyde Step1 Dissolution (DMSO/DMF) Input->Step1 Step2 Activation (Reductive Amination) Step1->Step2 Risk Risk Point: Aldehyde Oxidation Step1->Risk Air Exposure Step3 Coupling (Kinase Scaffold) Step2->Step3 Control Control: Inert Gas (Ar/N2) Control->Step1 Control->Step2

Figure 2: Synthesis Workflow & Critical Control Points. Highlighting the necessity of inert atmosphere to prevent oxidative degradation.

References

  • PubChem. Indole-5-carboxaldehyde (Analog Reference). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Fluorinated Indole Derivatives. Available at: [Link]

Disclaimer: This document is a technical guide generated for research and development purposes. It is based on predictive modeling and analog data. Users must consult the official SDS provided by their specific chemical vendor before use.

Sources

4-Fluoro-2-methylindole: A "Privileged" Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-Fluoro-2-methylindole Derivatives

Executive Summary The 4-fluoro-2-methylindole scaffold represents a masterclass in rational drug design, specifically within the realm of tyrosine kinase inhibitors (TKIs).[1] While the indole nucleus itself is ubiquitous in medicinal chemistry (the "privileged structure"), the specific installation of a fluorine atom at the C4 position and a methyl group at the C2 position is not arbitrary. This substitution pattern is engineered to solve two critical problems in drug discovery: metabolic stability (blocking the C4 oxidation site) and electronic tuning (modulating the pKa of the indole NH and the electron density of the C5 vector).

This guide dissects the technical utility of this scaffold, focusing on its role as the core pharmacophore in Brivanib (BMS-540215) , a dual VEGFR/FGFR inhibitor. We provide validated synthetic protocols, structural activity relationship (SAR) insights, and a forward-looking analysis of its application in next-generation oncology and antiviral therapeutics.[1]

Structural & Electronic Rationale

The 4-fluoro-2-methylindole core is rarely a "passenger" moiety; it is almost always the "anchor" that interacts with hydrophobic pockets in target proteins.[1]

The "Fluorine Effect" at C4

The C4 position of the indole ring is electronically significant.

  • Metabolic Blockade: In unsubstituted indoles, the C4-C7 benzenoid ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine, being a bioisostere of hydrogen but with a strong C-F bond (approx. 116 kcal/mol), effectively blocks this metabolic soft spot without imposing significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

  • Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the benzene ring via induction, yet donates via resonance. At C4, this modulation specifically affects the acidity of the indole N-H (crucial for hydrogen bonding in the kinase hinge region) and the nucleophilicity of the C5 position (critical for synthetic derivatization).

The Role of the C2-Methyl Group
  • Steric Protection: The C2 position is the most reactive site on the indole ring for electrophilic attack and oxidative metabolism (to oxindole). A methyl group sterically hinders this site, enhancing the chemical stability of the drug molecule in vivo.

  • Lipophilicity: The addition of a methyl group increases logP by approximately 0.5 units, improving membrane permeability and hydrophobic interactions within the ATP-binding pocket of kinases.

Case Study: Brivanib (BMS-540215)[1][2][3][4][5][6]

The most authoritative application of this scaffold is Brivanib , an ATP-competitive inhibitor of VEGFR-2 and FGFR-1.[1]

FeatureDescription
Drug Name Brivanib (Prodrug: Brivanib Alaninate)
Code BMS-540215
Target VEGFR-2 (IC50 = 25 nM), FGFR-1 (IC50 = 148 nM)
Role of Scaffold The 4-fluoro-2-methylindole moiety serves as the hydrophobic anchor.[1] The C5-oxygen links to the pyrrolotriazine core, projecting the indole into the "back pocket" of the kinase enzyme.
Clinical Status Investigated for Hepatocellular Carcinoma (HCC) and Colorectal Cancer.[1][2]
Mechanism of Action

Brivanib binds to the ATP-binding site of the kinase.[1][3] The 4-fluoro-2-methylindole moiety occupies the hydrophobic region adjacent to the hinge.[1] The fluorine atom likely engages in favorable electrostatic interactions with residues in the pocket, or simply optimizes the shape complementarity, while the 2-methyl group locks the conformation to prevent steric clashes with the gatekeeper residue.

Synthetic Methodologies

For the medicinal chemist, accessing this scaffold efficiently is paramount. Two primary routes dominate the literature: the Fischer Indole Synthesis (lab scale) and the Nucleophilic Aromatic Substitution route (industrial scale).

Validated Protocol: Fischer Indole Synthesis

This is the most robust method for generating gram-scale quantities of the key intermediate, 4-fluoro-2-methyl-1H-indol-5-ol (or its precursors).[1]

Reaction Scheme:

  • Hydrazone Formation: Condensation of (3-fluoro-4-nitrophenyl)hydrazine with acetone.[1]

  • Cyclization: Acid-mediated rearrangement (Polyphosphoric acid or ZnCl2) to form the indole core.[1]

  • Functionalization: Reduction of the nitro group to an amine or conversion to a hydroxyl group.

Experimental Protocol (Step-by-Step)

Objective: Synthesis of 4-fluoro-2-methyl-5-nitro-1H-indole (Precursor).

Reagents:

  • (3-Fluoro-4-nitrophenyl)hydrazine hydrochloride (1.0 equiv)

  • Acetone (excess, acts as solvent/reagent)

  • Polyphosphoric Acid (PPA)

  • Ethanol

Procedure: 1.[1][4][5] Hydrazone Formation: Dissolve (3-fluoro-4-nitrophenyl)hydrazine HCl (10 mmol) in Ethanol (50 mL). Add Acetone (20 mmol). Reflux for 2-4 hours. Monitor by TLC until hydrazine is consumed. [1] 2. Isolation: Evaporate solvent to yield the crude hydrazone as a solid. 3. Cyclization: Heat PPA (approx. 20 g) to 100°C. Add the crude hydrazone portion-wise with vigorous stirring. ( Caution: Exothermic). 4. Reaction: Maintain at 100-110°C for 1-2 hours. The mixture will darken. 5. Quench: Cool to 60°C and pour onto crushed ice (200 g) with stirring. The product will precipitate as a solid. 6. Purification: Filter the solid, wash with water and NaHCO3 solution. Recrystallize from Toluene/Heptane to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

[1] Self-Validation Check: The appearance of a singlet methyl peak at ~2.4 ppm and the characteristic indole NH broad singlet at ~11.5 ppm in 1H NMR confirms cyclization.[1]

Industrial Route (Brivanib Scale-Up)

For multi-kilogram synthesis, the Fischer route can be problematic due to PPA handling and regioselectivity issues.[1] An alternative route involves Trifluoronitrobenzene .[1]

  • Starting Material: 1,2,3-Trifluoro-4-nitrobenzene.[1]

  • Process: Nucleophilic aromatic substitution (SNAr) with a carbon nucleophile (e.g., enolate) followed by reductive cyclization.[1] This avoids the hydrazine handling and allows for cleaner regiocontrol.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing this scaffold and its downstream conversion into Brivanib-like inhibitors.

G Start Starting Material: (3-Fluoro-4-nitrophenyl)hydrazine Hydrazone Intermediate: Phenylhydrazone Start->Hydrazone + Acetone Acetone Reagent: Acetone Acetone->Hydrazone Cyclization Reaction: Fischer Indole (PPA, 100°C) Hydrazone->Cyclization IndoleCore Core Scaffold: 4-Fluoro-2-methyl-5-nitroindole Cyclization->IndoleCore Sigmatropic Rearrangement Reduction Reduction: H2, Pd/C IndoleCore->Reduction Amine Key Intermediate: 5-Amino-4-fluoro-2-methylindole Reduction->Amine Hydrolysis Diazotization/Hydrolysis Amine->Hydrolysis Phenol Target Linker: 4-Fluoro-2-methyl-5-hydroxyindole Hydrolysis->Phenol Brivanib Drug Candidate: Brivanib (BMS-540215) Phenol->Brivanib + Pyrrolotriazine Core (Ether Linkage)

Caption: Synthetic workflow from hydrazine precursor to the Brivanib pharmacophore via Fischer Indole Synthesis.

Emerging Applications & Future Outlook

Beyond kinase inhibitors, the 4-fluoro-2-methylindole scaffold is gaining traction in other therapeutic areas:

  • Antiviral Agents: Fluoroindoles have been shown to potentiate the activity of aminoglycosides against resistant bacteria (e.g., P. aeruginosa) and are being explored as scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

  • CNS Active Agents: Due to the structural homology with serotonin (5-HT), derivatives of this scaffold are potential candidates for 5-HT2A receptor modulation, where the fluorine atom can alter receptor residence time.[1]

  • PET Imaging: The presence of fluorine makes this scaffold an ideal candidate for 18F-radiolabeling, allowing for Positron Emission Tomography (PET) studies of drug distribution in oncological models.[1]

Conclusion: The 4-fluoro-2-methylindole derivative is not merely a chemical reagent; it is a validated, high-value pharmacophore.[1][6][7][8] Its successful deployment in Brivanib validates its utility in generating potent, metabolically stable kinase inhibitors. For researchers, the Fischer synthesis remains the most accessible entry point for exploring this chemical space.

References

  • Bhide, R. S., et al. (2006). "Discovery and Preclinical Studies of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an In Vivo Active Potent VEGFR-2 Inhibitor." Journal of Medicinal Chemistry, 49(7), 2143–2146.[2][5] Link

  • Cai, Z., et al. (2008). "Discovery of Brivanib Alaninate... a Novel Prodrug of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Kinase Inhibitor (BMS-540215)."[1][9] Journal of Medicinal Chemistry, 51(6), 1976-1980.[9] Link

  • BenchChem. (2025).[1][8] "The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine." BenchChem Technical Guides. Link[1]

  • Dou, Q., et al. (2023).[10] "4-Fluoroindole enhances the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics."[1][10] Microbiology Spectrum, 11(2). Link[1]

  • Ye, Y., et al. (2018).[11] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20, 1676-1679.[11] Link[1]

Sources

Metabolic Stability of 4-Fluoro-Substituted Indole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & DMPK Applications
Part 1: The Metabolic Landscape

In drug discovery, the indole scaffold is a "privileged structure," yet it suffers from well-documented metabolic liabilities. When functionalized as an aldehyde (e.g., indole-3-carboxaldehyde), the molecule faces a dual-threat metabolic environment. For researchers working with 4-fluoroindole-3-carboxaldehyde , understanding stability requires dissecting two distinct enzymatic fronts: Cytochrome P450 (CYP) mediated oxidation and Aldehyde Oxidase (AO) mediated oxidation.

1.1 The Indole "Soft Spots" (CYP Targets)

The indole ring is electron-rich, making it a prime target for electrophilic attack by CYP enzymes (primarily CYP3A4 and CYP2D6).

  • Mechanism: CYPs typically epoxidize or hydroxylate the benzene portion of the indole.

  • Vulnerability: Positions C4, C5, C6, and C7 are the "soft spots." Without protection, unsubstituted indoles are rapidly cleared via hydroxylation followed by Phase II conjugation (glucuronidation/sulfation).

1.2 The Aldehyde Liability (AO Target)

The aldehyde moiety (-CHO) at the C3 position introduces a separate liability. Unlike CYPs, Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that functions via a nucleophilic attack .

  • Mechanism: The molybdenum cofactor attacks the electron-deficient carbonyl carbon, facilitating a hydride transfer.

  • Outcome: Rapid oxidation to the corresponding carboxylic acid (indole-3-carboxylic acid), which is often biologically inactive or rapidly excreted.

Part 2: The Fluorine Factor (The "Trade-Off")

The introduction of a fluorine atom at the C4 position is a strategic medicinal chemistry maneuver, but it creates a complex electronic trade-off.

2.1 The Protective Effect (Anti-CYP)

Fluorine is the most electronegative element.[1] Substituting C4-H with C4-F achieves two goals:

  • Steric/Bond Strength Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C4 position virtually inert to direct CYP hydroxylation.

  • Electronic Deactivation: Through its strong inductive effect (-I), fluorine withdraws electron density from the aromatic ring. This lowers the HOMO (Highest Occupied Molecular Orbital) energy, making the ring less susceptible to electrophilic CYP attacks at adjacent positions (C5/C7).

2.2 The Destabilizing Effect (Pro-AO)

Crucial Insight: While the electron-withdrawing nature of fluorine protects against CYPs, it can sensitize the molecule to Aldehyde Oxidase.

  • AO Preference: AO prefers electron-deficient substrates. The -I effect of the 4-fluoro substituent pulls electron density away from the C3-formyl group.

  • Kinetic Consequence: This increases the partial positive charge (

    
    ) on the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the AO molybdenum center.
    
  • Result: 4-Fluoroindole-3-carboxaldehyde may exhibit higher clearance via AO than its non-fluorinated counterpart, despite being more stable against CYPs.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates driven by the specific electronic properties of the 4-fluoroindole scaffold.

MetabolicPathways Substrate 4-Fluoroindole-3- carboxaldehyde CYP Cytochrome P450 (Microsomes) Substrate->CYP Slowed by F-substitution (Electronic Deactivation) AO Aldehyde Oxidase (Cytosol) Substrate->AO Accelerated by F-substitution (Electronic Activation) ALDH Aldehyde Dehydrogenase (NAD+ dependent) Substrate->ALDH Oxidation HydroxyMetabolite 4-Fluoro-X-hydroxyindole (Minor Metabolite) CYP->HydroxyMetabolite Oxidative Hydroxylation AcidMetabolite 4-Fluoroindole-3- carboxylic acid (Major Metabolite) AO->AcidMetabolite Nucleophilic Attack ALDH->AcidMetabolite

Caption: Divergent metabolic fate of 4-fluoroindole-3-carboxaldehyde. The 4-F substitution suppresses CYP-mediated hydroxylation (red) but activates AO-mediated oxidation (green).

Part 4: Experimental Protocols for Stability Assessment

To accurately assess the metabolic stability of this specific scaffold, standard microsomal assays are insufficient because microsomes (endoplasmic reticulum) lack cytosolic Aldehyde Oxidase. You must use a tiered approach.

Tier 1: The "S9 Fraction" Bridge

Liver S9 fractions contain both microsomes (CYP) and cytosol (AO), making them the mandatory starting point for aldehyde-containing scaffolds.

Protocol: S9 Stability Assay

  • Preparation: Thaw Liver S9 fractions (Human, Rat, Dog) on ice.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • Phase I (CYP): NADPH (1 mM final).

    • Phase I (AO): None required (uses molecular oxygen), but ensure the buffer is not hypoxic.

    • Control: Include Hydralazine (10-50 µM) as a specific AO inhibitor to confirm AO contribution.

  • Incubation:

    • Pre-incubate S9 (1 mg/mL protein) at 37°C for 5 min.

    • Initiate with test compound (1 µM final concentration).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring disappearance of parent and appearance of the carboxylic acid (+16 Da).

Tier 2: Species Selection (The "Dog Paradox")

AO activity varies wildly between species.[2]

  • Humans: High AO activity.

  • Dogs: Zero hepatic AO activity (due to a genetic defect in the AOX1 gene).

  • Rats/Mice: Moderate to High AO activity.

Data Interpretation Table:

Assay SystemHuman S9Dog S9Interpretation
High Clearance Low Clearance AO-Driven Metabolism (The "Dog Paradox"). The compound is stable in dog but will fail in human.
High Clearance High Clearance CYP-Driven Metabolism . The 4-F substitution failed to protect the ring, or ALDH is active.
Low Clearance Low Clearance Metabolically Stable .
Part 5: Decision Logic for Lead Optimization

Use this logic flow to determine if the 4-fluoro substitution is functioning as intended or if the aldehyde liability is dominant.

DecisionTree Start Test 4-F-Indole-Aldehyde in Human S9 Fraction Result1 Is High Clearance Observed? Start->Result1 CheckInhibitor Repeat with Hydralazine (AO Inhibitor) Result1->CheckInhibitor Yes Stable Compound Stable: Proceed to PK Result1->Stable No Result2 Does Hydralazine Rescue Stability? CheckInhibitor->Result2 AODriven AO Liability Confirmed: 4-F activated the aldehyde. Strategy: Block C2 or replace aldehyde. Result2->AODriven Yes CYPDriven CYP Liability Confirmed: 4-F insufficient protection. Strategy: Add F to C5/C6. Result2->CYPDriven No

Caption: Decision tree for diagnosing metabolic instability mechanisms in fluorinated indole aldehydes.

References
  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3][4][5] Journal of Medicinal Chemistry. Link

  • Obach, R. S. (2004). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding." Drug Metabolism and Disposition. Link

  • Garattini, E., & Terao, M. (2011). "Aldehyde oxidase: a critical review of the enzymology and its role in drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2012). "Aldehyde Oxidase-Mediated Metabolism in Drug Discovery: A Case Study with a Series of P38 Kinase Inhibitors." Drug Metabolism and Disposition. Link

Sources

Methodological & Application

Technical Application Note: Optimized Reductive Amination Strategies for 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

This guide details the reductive amination of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde , a scaffold frequently encountered in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

Structural Analysis & Reactivity Profile

Success with this substrate requires understanding the specific influence of the C4-fluorine atom and the C2-methyl group on the C5-aldehyde:

  • Electronic Activation (Inductive Effect): The C4-fluorine atom is strongly electronegative ($ \chi \approx 3.98 $). Through the inductive effect (-I), it withdraws electron density from the adjacent C5 position, making the carbonyl carbon more electrophilic than in non-fluorinated indole aldehydes. This accelerates the initial nucleophilic attack by the amine.

  • Steric Modulation: While fluorine is isosteric with oxygen, its Van der Waals radius (1.47 Å) is larger than hydrogen (1.20 Å). Located ortho to the aldehyde, it imposes a specific steric trajectory requirement for the incoming amine, potentially destabilizing the hemiaminal intermediate.

  • Indole Stability: The C2-methyl group blocks the reactive C2 position, preventing acid-catalyzed dimerization (a common side reaction in simple indoles). However, the electron-rich nature of the indole ring still necessitates mild conditions to avoid polymerization.

Recommendation: The standard use of Sodium Triacetoxyborohydride (STAB) is the primary recommendation due to its ability to selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions. For sterically encumbered amines, a Titanium(IV) Isopropoxide mediated protocol is provided.

Decision Matrix: Protocol Selection

Use the following logic gate to select the appropriate experimental condition for your specific amine partner.

ProtocolSelection Start Select Amine Partner AmineType Amine Characteristics? Start->AmineType PrimaryAliph Primary Aliphatic (e.g., Benzylamine) AmineType->PrimaryAliph SecAliph Secondary Aliphatic (e.g., Piperidine) AmineType->SecAliph WeakNuc Weak Nucleophile (Aniline/Hindered) AmineType->WeakNuc MethodA Method A: Standard STAB (DCE, AcOH) PrimaryAliph->MethodA High Yield SecAliph->MethodA Standard MethodB Method B: Ti(OiPr)4 Mediated (Neat/THF -> NaBH4) WeakNuc->MethodB Required for Conversion

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine nucleophilicity.

Method A: Standard STAB Protocol (Direct Reductive Amination)

Best for: Primary amines, unhindered secondary amines. Mechanism: STAB is mild and reacts negligibly with the aldehyde but rapidly with the protonated iminium ion.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 equiv) in DCE (concentration ~0.1 M).

  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Critical Step: The pH should be approximately 5–6. The acid catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Why? The C4-fluorine can slow down the dehydration step sterically. Allowing pre-equilibrium ensures the imine is ready for reduction.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of aldehyde (usually higher Rf) and appearance of amine (lower Rf, stains with Ninhydrin/Dragendorff).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Electron-deficient anilines, sterically hindered amines, or if Method A fails to reach full conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine even with poor nucleophiles.

Reagents
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure
  • Complexation: In a dried flask, combine the aldehyde (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat (if scale allows) or as a solution in minimal anhydrous THF.

  • Imine Formation: Stir the mixture at ambient temperature (or 40-50°C for very hindered amines) for 4–12 hours.

    • Checkpoint: The solution often turns yellow/orange. Monitor imine formation by ¹H NMR (shift of aldehyde proton from ~10 ppm to imine ~8.5 ppm) if necessary.

  • Dilution: Dilute the reaction mixture with anhydrous Ethanol or Methanol (approx. 0.2 M relative to substrate).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise.

    • Safety: Exothermic reaction with hydrogen gas evolution.

  • Quench (The "Titanium Emulsion" Fix):

    • Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

    • Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts.

    • Tip: Washing the Celite pad with hot EtOAc ensures maximum recovery of the product.

Comparative Data & Optimization

ParameterMethod A (STAB)Method B (Ti-Mediated)
Reaction pH Acidic (AcOH, pH ~5)Lewis Acidic / Basic Workup
Water Sensitivity Tolerant (STAB is stable)Sensitive (Ti(OiPr)₄ hydrolyzes)
Selectivity High (Reduces Imine only)Moderate (NaBH₄ reduces ketones/aldehydes)
Workup Difficulty Low (Simple extraction)Medium (Requires filtration of Ti salts)
Yield (Typical) 75% – 95%60% – 85%
C4-F Impact Minimal impact on STABHelps drive equilibrium (EWG)

Mechanistic Pathway (Graphviz)

The following diagram illustrates the specific pathway for the 4-fluoro-indole system, highlighting the critical dehydration step where the C4-fluorine influence is most pronounced.

ReactionMechanism Aldehyde 4-F-Indole-5-CHO (Electrophilic C=O) Hemiaminal Hemiaminal (Sterically Crowded by C4-F) Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium Dehydration (-H2O) Rate Limiting Step Product Secondary Amine (Final Product) Iminium->Product Hydride Transfer Acid AcOH / Ti(IV) (Catalyst) Acid->Hemiaminal Promotes Reductant STAB (H-) (Selective Reduction) Reductant->Iminium

Figure 2: Mechanistic pathway highlighting the rate-limiting dehydration step influenced by the ortho-fluorine substituent.

Safety & Handling

  • Fluorine Considerations: The C-F bond is stable under these conditions; however, avoid extremely strong Lewis acids (e.g., AlCl₃) at high temperatures which could theoretically affect the halogen.

  • Borohydrides: STAB releases acetic acid upon hydrolysis. NaBH₄ releases hydrogen gas; ensure proper ventilation.

  • Indole Derivatives: Treat as potentially bioactive.[2] Use standard PPE.

References

  • Seminal STAB Protocol: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[3][2][4] Chem.1996 , 61, 3849-3862.[3][4] Link

  • Titanium Mediated Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." J. Chem. Soc., Perkin Trans. 11995 , 2029-2034. Link

  • Indole Synthesis Context: "Synthesis of 5-fluoro-1H-indole-3-carbaldehyde" (Analogous reactivity). Google Patents CN102786460A. Link

  • Fluorine Effects in Imines: Ono, T.; Kukhar, V. P.; Soloshonok, V. A.[3] "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones." J. Org.[3][2][4] Chem.1996 , 61, 6563-6569.[3] Link

Sources

condensation reactions of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Condensation Reactions of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde in Targeted Drug Discovery

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heterocycles relies heavily on the precise manipulation of core building blocks. 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS: 1367866-83-8) represents a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and advanced fluorescent probes[1]. This application note details the optimized protocols for executing condensation reactions—specifically Knoevenagel and Schiff base formations—using this highly specialized substrate.

The unique reactivity of this molecule is governed by its specific substitution pattern:

  • C4-Fluorine (-I Effect): The highly electronegative fluorine atom ortho to the formyl group exerts a strong inductive withdrawal. This polarizes the adjacent C5-carbonyl, increasing the partial positive charge on the carbonyl carbon and significantly lowering the activation energy required for nucleophilic attack.

  • C2-Methyl Group: While providing critical steric bulk that dictates the spatial orientation of the indole core within biological target pockets, the C2-methyl is sufficiently distant from the C5 position to avoid steric hindrance during the condensation event.

MechanisticLogic A 4-Fluoro-2-methyl-1H- indole-5-carbaldehyde B C4-Fluorine Inductive Withdrawal A->B D Piperidine Activation (Iminium Formation) A->D C Increased C5 Electrophilicity B->C E Rapid Nucleophilic Attack C->E D->E F High-Yield Condensation Product E->F

Diagram illustrating electronic activation of the C5-aldehyde by the C4-fluorine.

Comparative Reactivity Data

To illustrate the kinetic advantages imparted by the C4-fluorine, Table 1 summarizes the performance of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde against its non-fluorinated analog in a standard Knoevenagel condensation with malononitrile.

SubstrateNucleophileCatalystTime to CompletionIsolated YieldProduct State
Indole-5-carbaldehydeMalononitrilePiperidine (0.1 eq)4.5 hours78%Pale yellow powder
4-Fluoro-2-methyl-1H-indole-5-carbaldehyde MalononitrilePiperidine (0.1 eq)2.0 hours 92% Bright yellow crystalline solid

Table 1: Comparative reactivity in Knoevenagel condensation. The fluorinated analog exhibits a >50% reduction in reaction time and a higher isolated yield due to enhanced carbonyl electrophilicity.

Experimental Protocols

Protocol A: Knoevenagel Condensation with Active Methylene Compounds

This protocol utilizes piperidine as a dual-action catalyst. It acts as a base to deprotonate the active methylene and as a nucleophilic catalyst that transiently forms a highly reactive iminium intermediate with the aldehyde[2]. This reaction is frequently utilized as the foundational step in complex multi-component cascade reactions[3].

Causality & Self-Validation: The reaction is performed in ethanol. While the starting materials are highly soluble in ethanol, the resulting highly conjugated α,β-unsaturated product is not. The spontaneous precipitation of the product serves as a real-time, visual validation of reaction progress, simultaneously driving the equilibrium forward via Le Chatelier's principle[2].

Workflow Step1 Step 1: Reagent Prep Equimolar aldehyde & nucleophile in EtOH Step2 Step 2: Catalysis Add 0.1 eq Piperidine (Base/Nucleophilic catalyst) Step1->Step2 Step3 Step 3: Reaction Stir at RT (2-4 h) Visual cue: Precipitation Step2->Step3 Step4 Step 4: Validation TLC & LC-MS Confirm mass & consumption Step3->Step4 Step5 Step 5: Isolation Vacuum filtration Wash with cold EtOH Step4->Step5

Step-by-step experimental workflow for the Knoevenagel condensation.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 mmol, 177.18 mg) and malononitrile (1.05 mmol, 69.3 mg) in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops (~0.1 mmol) of piperidine to the stirring solution[2].

  • Reaction: Stir the mixture at room temperature (20-25°C). Within 30-45 minutes, a bright yellow precipitate will begin to form. Continue stirring for a total of 2 hours to ensure complete conversion.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting aldehyde (Rf ~0.4) should be completely consumed, replaced by a new, highly UV-active spot (Rf ~0.2). LC-MS should confirm the expected mass [M+H]+ of 226.08 Da.

  • Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid via vacuum filtration.

  • Purification: Wash the filter cake with 5 mL of ice-cold ethanol, followed by 5 mL of cold hexanes. Dry under high vacuum. No further column chromatography is typically required.

Protocol B: Schiff Base (Imine) Formation with Aryl Amines

Causality & Self-Validation: Schiff base formation requires a delicate pH balance. Glacial acetic acid is used to create a mildly acidic environment (pH 4-5), which protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the nucleophilic aryl amine. The reaction produces water as a byproduct; the use of molecular sieves physically sequesters this water, preventing the reversible hydrolysis of the imine and validating the forward reaction trajectory.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 mmol) and the desired primary aryl amine (1.1 mmol) in 15 mL of anhydrous toluene.

  • Catalysis & Dehydration: Add 0.1 mL of glacial acetic acid and 1.0 g of activated 4Å molecular sieves.

  • Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 4-6 hours.

  • Validation: Extract an aliquot, filter through a syringe filter to remove sieves, and analyze via 1H-NMR. The disappearance of the distinct aldehyde proton signal (~10.2 ppm) and the appearance of the imine CH=N proton (~8.5 ppm) validates structural conversion.

  • Isolation: Cool to room temperature, filter out the molecular sieves, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from hot ethanol.

Troubleshooting & Optimization

  • Issue: Lack of precipitation in Protocol A.

    • Root Cause: High ambient temperature or excessive solvent volume.

    • Solution: Cool the reaction to 4°C. If precipitation still fails, add cold distilled water dropwise until the solution becomes turbid, then let it crystallize undisturbed[2].

  • Issue: Formation of bis-addition byproducts.

    • Root Cause: Over-reaction of the Knoevenagel product with excess nucleophile, a known side reaction in indole condensations[2].

    • Solution: Strictly control the stoichiometry (do not exceed 1.05 equivalents of the active methylene) and avoid prolonged reaction times.

References

  • Title: 4-FLUORO-2-METHYL-1H-INDOLE-5-CARBALDEHYDE Source: Fluorochem URL:

  • Title: Indole-5-carboxaldehyde Source: Chem-Impex URL: 1

  • Title: Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde Source: Benchchem URL: 2

  • Title: Recent Developments on Five-Component Reactions Source: MDPI URL: 3

Sources

Preparation of Novel Schiff Bases from 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Indole-Based Schiff Bases in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design.[2][3] When combined with the azomethine (imine or -C=N-) group of a Schiff base, the resulting indole-based Schiff bases exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[6] Fluorine's high electronegativity and small size can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This application note provides a comprehensive guide for the synthesis and characterization of novel Schiff bases derived from 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, a promising starting material for the generation of new chemical entities with therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines to facilitate the exploration of this compound class.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The unstable carbinolamine then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine) of the Schiff base. This step is typically the rate-determining step and is often catalyzed by a mild acid or base.[7] The acid protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water), while a base can facilitate the deprotonation of the nitrogen, promoting the formation of the double bond.

The overall reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[7]

Schiff Base Formation Mechanism Aldehyde 4-Fluoro-2-methyl-1H- indole-5-carbaldehyde (Electrophile) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Addition Amine Primary Amine (Nucleophile) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water Water Carbinolamine->Water

Caption: Mechanism of Schiff Base Formation.

Experimental Protocols

This section provides a generalized protocol for the synthesis of Schiff bases from 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. Researchers should note that optimal reaction conditions may vary depending on the specific primary amine used.

Materials and Reagents
  • 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

  • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (or other suitable solvent like methanol or glacial acetic acid)[4]

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

General Synthetic Procedure
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 eq) in absolute ethanol.

  • To this solution, add the desired primary amine (1.0 - 1.1 eq).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The consumption of the starting materials and the appearance of a new, typically less polar, product spot will indicate the reaction's progression. Reaction times can range from 2 to 14 hours depending on the reactivity of the amine.[4]

  • Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[8]

Experimental Workflow Start Dissolve Aldehyde & Amine in Ethanol Catalyst Add Catalytic Acetic Acid Start->Catalyst Reflux Reflux Reaction Mixture (2-14 hours) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Isolate Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Characterize Characterize Product (FT-IR, NMR, MS) Purify->Characterize

Caption: General Experimental Workflow for Schiff Base Synthesis.

Characterization and Data Interpretation

The successful synthesis and purity of the Schiff bases must be confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial first step in confirming the formation of the Schiff base. The key diagnostic signals to look for are:

  • Disappearance of Aldehyde C=O Stretch: The strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1650-1700 cm⁻¹) should be absent in the product spectrum.

  • Appearance of Imine C=N Stretch: A new, characteristic absorption band for the imine (C=N) group should appear in the region of 1600-1650 cm⁻¹.[9]

  • Presence of Indole N-H Stretch: A stretching vibration for the indole N-H group is expected in the range of 3100-3300 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.

  • ¹H NMR:

    • Imine Proton (-CH=N-): A characteristic singlet for the azomethine proton is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[9][10]

    • Indole N-H Proton: A broad singlet for the indole N-H proton is usually observed at a chemical shift greater than δ 11.0 ppm.[4]

    • Aromatic Protons: Signals for the protons on the indole and the amine-derived aromatic ring will be present in the aromatic region (δ 6.5-8.5 ppm).

    • Methyl Protons: A singlet corresponding to the C2-methyl group on the indole ring will be observed, likely around δ 2.5 ppm.

  • ¹³C NMR:

    • Imine Carbon (-CH=N-): The carbon of the azomethine group will give a characteristic signal in the range of δ 150-165 ppm.[9][11]

    • Indole and Aromatic Carbons: Signals for the carbon atoms of the indole and other aromatic rings will appear in the δ 100-150 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.

Spectroscopic TechniqueKey Diagnostic FeatureExpected Range/Value
FT-IR C=N stretch1600-1650 cm⁻¹[9]
N-H stretch (indole)3100-3300 cm⁻¹[4]
¹H NMR -CH=N- protonδ 8.0-9.0 ppm[9][10]
Indole N-H proton> δ 11.0 ppm[4]
¹³C NMR -CH=N- carbonδ 150-165 ppm[9][11]
Mass Spec [M]⁺ or [M+H]⁺Corresponds to calculated MW

Potential Applications in Drug Development

Schiff bases derived from fluorinated indoles are a promising class of compounds for drug discovery. The presence of the fluorine atom can enhance metabolic stability and cell permeability, while the indole-Schiff base core has been associated with a wide range of biological activities.[6]

  • Antimicrobial Agents: Many indole-based Schiff bases have demonstrated significant activity against various strains of bacteria and fungi.[8][6]

  • Anticancer Agents: The planar structure of these compounds allows for potential intercalation with DNA or interaction with the active sites of enzymes involved in cancer progression.

  • Antiviral Activity: Certain fluorinated indole derivatives have shown potent antiviral activity, including against HIV.

Researchers are encouraged to screen these novel Schiff bases in a variety of biological assays to explore their therapeutic potential.

References

  • Edebi, N. V., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
  • Ommenya, F. K., Nyawade, E. A., Andala, D. M., & Kinyua, J. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes.
  • Váhovská, L., Varenyi, S., Herich, P., Valentova, J., & Devinsky, F. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1713.
  • ACS Omega. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. Available at: [Link]

  • MDPI. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine. BenchChem.
  • BenchChem. (2025). Elucidation of the Structure and Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. BenchChem.
  • Hassan, A. A., et al. (2023). Synthesis, Characterization and In Vitro Anti-microbial Studies of Schiff Bases Derived from Some Selected Amino Acids and Indol.
  • Hindawi. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Hindawi.
  • Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B.
  • El-Sadek, M. M., et al. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports.
  • El-Sayed, W. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Journal of Chemistry.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. IJARSCT.
  • OperaChem. (2024).
  • IntechOpen. (2022).
  • ResearchGate. (2025). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes.
  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Organic Chemistry Portal. (2011). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
  • Ng, B. H. (2007). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4333.
  • Chem-Impex. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde. Chem-Impex.
  • Fluorochem. (n.d.). 5-Fluoro-1H-indole-2-carbaldehyde. Fluorochem.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Solvation of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals working with 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS: 1367866-83-8).

This fluorinated indole building block is highly valuable in the synthesis of targeted therapeutics and kinase inhibitors. However, its unique structural features—an electron-withdrawing fluorine atom, a sterically hindering methyl group, and a highly reactive carbaldehyde moiety—dictate strict handling and solvation requirements. This guide synthesizes field-proven insights to ensure the structural integrity and optimal solubility of your experimental stocks.

Quantitative Solubility Profile

The solubility of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde is heavily dependent on the solvent's polarity and hydrogen-bonding capacity. Like its unfluorinated parent compound, it is completely insoluble in water but exhibits excellent solubility in polar organic solvents like DMSO and Methanol as documented in 1[1].

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Estimated Max Solubility > 30 mg/mL (> 150 mM)~ 5 - 10 mg/mL (~ 25 - 50 mM)
Solvation Mechanism Disrupts N-H and C=O H-bondingCompetes for H-bonding
Chemical Stability Excellent (Inert to aldehydes)Moderate (Risk of hemiacetal formation)
Recommended Use Long-term master stocks, in vitro assaysAnalytical dilutions (LC-MS/HPLC)

Mechanistic Insight: The fluorine atom at the C4 position exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the indole N-H. This enhances its interaction with strong hydrogen-bond acceptors like DMSO, making it the superior solvent for high-concentration master stocks.

Troubleshooting & FAQs

Q: My compound is precipitating when I dilute my DMSO stock into an aqueous assay buffer. How do I prevent this? A: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is highly hydrophobic. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can fully diffuse. Corrective Action: Always pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise while actively vortexing. If precipitation persists, incorporate a biologically compatible surfactant (e.g., 0.05% Tween-20 or 0.1% BSA) to create hydrophobic pockets that stabilize the compound in solution.

Q: Can I use Methanol instead of DMSO to prepare stocks for cell-based assays? A: It is highly discouraged. While the compound is soluble in methanol, methanol exhibits higher cellular toxicity than DMSO. Furthermore, methanol is a protic solvent that can participate in unwanted side reactions (e.g., hemiacetal formation) with the highly reactive carbaldehyde group over prolonged storage. DMSO solvates the compound efficiently without reacting with the aldehyde moiety.

Q: My methanolic stock solution turned dark orange/brown after a week. Is it still usable? A: No, the solution has likely degraded. Indole-5-carbaldehydes are inherently2[2]. The aldehyde group is prone to auto-oxidation into a carboxylic acid, and the indole ring can undergo oxidative polymerization when exposed to light and oxygen. Prevention: Always store stocks in amber vials, purge the headspace with an inert gas (Argon or Nitrogen), and store at -20°C.

Validated Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

Objective: Create a highly stable, self-validating master stock for downstream biological or chemical applications.

  • Equilibration : Allow the sealed vial of the lyophilized compound to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which rapidly degrades air-sensitive aldehydes.

  • Massing : Weigh exactly 8.86 mg of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (MW: 3[3]) into a sterile amber glass vial.

  • Solvation : Add 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: Anhydrous conditions prevent water-catalyzed oxidation of the indole ring.

  • Agitation : Vortex at medium speed for 30–60 seconds.

  • Validation Check : Hold the vial against a light source. The solution must be completely transparent with zero particulate matter. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Preservation : Aliquot the solution into smaller volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before sealing tightly.

  • Storage : Store at -20°C.

Protocol 2: Preparation of Methanolic Working Solutions for Analytical QC

Objective: Prepare a 1 mM working solution for LC-MS or HPLC purity verification.

  • Dilution : Transfer 20 µL of the 50 mM DMSO master stock to a clean glass autosampler vial.

  • Solvent Addition : Add 980 µL of HPLC-grade Methanol. Causality: Methanol is preferred for LC-MS as it is highly volatile and compatible with standard reverse-phase mobile phases, unlike high concentrations of DMSO which can cause ion suppression in the mass spectrometer.

  • Homogenization : Sonicate the vial for 1 minute to ensure complete mixing.

  • Validation Check : Inject a blank methanol sample into the LC-MS prior to the compound injection to establish a baseline and ensure no carryover. The compound should elute as a single sharp peak.

Visual Workflows

G A Equilibrate vial to RT (Prevent moisture) B Add Anhydrous Solvent (DMSO or MeOH) A->B C Vortex & Sonicate (Room Temp) B->C D Visual Inspection: Is solution clear? C->D E Warm briefly to 37°C (Max 5 mins) D->E No F Purge with Argon (Prevent oxidation) D->F Yes E->C G Store at -20°C (Amber Vials) F->G

Workflow for preparing and storing indole-5-carbaldehyde solutions.

G Issue Precipitation in Aqueous Assay Buffer Check Is final DMSO concentration > 1%? Issue->Check Tox Toxicity Risk: Dilute initial stock Check->Tox Yes Sol Solubility Limit Reached in Aqueous Phase Check->Sol No Surf Add 0.05% Tween-20 or BSA to buffer Sol->Surf Warm Pre-warm buffer to 37°C before compound addition Sol->Warm Done Clear Homogeneous Assay Solution Surf->Done Warm->Done

Troubleshooting logic for aqueous precipitation of indole stocks.

References

  • Title: 4-FLUORO-2-METHYL-1H-INDOLE-5-CARBALDEHYDE Product Specifications Source: BLD Pharm URL
  • Title: Indole-5-carboxaldehyde, 98% Source: Fisher Scientific URL
  • Title: Indole-5-carboxaldehyde | 1196-69-6 Source: ChemicalBook URL

Sources

Technical Support Center: Purification of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-CHO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Purifying 4-fluoro-2-methyl-1H-indole-5-carbaldehyde presents a unique set of challenges due to the competing electronic effects on the indole core.[1] While the electron-withdrawing aldehyde (-CHO) and fluorine (-F) groups stabilize the molecule against the rapid acid-catalyzed polymerization typical of electron-rich indoles, the aldehyde moiety introduces susceptibility to oxidation (to carboxylic acid) and aldol condensation.[1]

This guide provides a self-validating workflow to isolate your target compound with >98% purity, specifically addressing stability on silica gel and the separation of regioisomers.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must characterize the crude mixture to select the correct stationary phase strategy.

Diagnostic Table: Physicochemical Profile
ParameterValue / CharacteristicImplication for Chromatography
LogP (Calc.) ~2.7Moderately lipophilic; elutes well in mid-polarity solvents.[1]
pKa (NH) ~15-16 (Acidic shift due to EWGs)The N-H proton is more acidic than unsubstituted indole.[1] Avoid strong bases in eluent.[1]
Solubility High: DMSO, DMF, Acetone, THFMod: DCM, EtOAcLow: Hexanes, WaterDo not liquid load in DCM/EtOAc; it will precipitate on the column head.[2] Use Dry Loading .
UV Abs.

~290-310 nm
Strong UV activity due to conjugation.[1] Detection at 254 nm is sufficient.[1]
TLC Optimization Protocol
  • Standard System: 30% EtOAc in Hexanes.[1]

  • Visualization: UV (254 nm) + Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

    • Why? Indoles turn pink/purple/blue with Ehrlich’s.[1][3] This distinguishes your product from non-indole byproducts (e.g., Vilsmeier salts, unreacted non-heterocycles).[2]

  • Target Rf: Adjust solvent ratio to achieve an Rf of 0.25 – 0.35 .

Module 2: The Chromatography Protocol

Step 1: Stationary Phase Selection

Critical Warning: Although 5-formyl indoles are more stable than 3-formyl indoles, silica gel is naturally acidic (pH ~5).[1][2] This acidity can catalyze the degradation of the indole ring or the oxidation of the aldehyde.

  • Recommendation: Use Neutralized Silica Gel .[1]

  • Preparation: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) . Flush the column with 2-3 column volumes (CV) of mobile phase without TEA before loading the sample to remove excess base.

Step 2: Sample Loading (Dry Load Method)

Liquid loading in a strong solvent (DCM) often leads to "band broadening" or precipitation when the sample hits the non-polar mobile phase.

  • Dissolve crude mixture in minimal Acetone or THF.

  • Add silica gel (ratio 1:2 w/w sample-to-silica).[1]

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Load this powder on top of the pre-equilibrated column bed.

Step 3: Elution Gradient
  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1][4]

  • Gradient Profile:

    • 0–5 min: 100% A (Flush non-polar impurities)

    • 5–15 min: 0%

      
       10% B
      
    • 15–40 min: 10%

      
       40% B (Target elution window)[2]
      
    • 40–50 min: 40%

      
       100% B (Flush polar oxidants/acids)[2]
      

Module 3: Troubleshooting & FAQs

Q1: My product turns brown on the column. What is happening?

Diagnosis: Acid-catalyzed decomposition or oxidative polymerization.[1] Root Cause: The indole ring is electron-rich enough to react with the acidic silanol groups on the silica surface. Corrective Action:

  • Switch to Neutral Alumina: If silica persists in degrading the compound, use Neutral Alumina (Activity Grade III).

  • Inert Atmosphere: Flush the column with Nitrogen/Argon.[1] Oxygen adsorbed on silica accelerates aldehyde oxidation to the carboxylic acid (4-fluoro-2-methyl-1H-indole-5-carboxylic acid), which appears as a baseline streak or a very polar spot.[1]

Q2: I cannot separate the 4-fluoro isomer from the 6-fluoro regioisomer.

Diagnosis: Regioisomers often have identical Rf values in standard Hexane/EtOAc systems due to similar dipole moments.[1] Corrective Action: Utilize


-

Interaction Chromatography
.
  • Change Solvent System: Switch to Toluene / Ethyl Acetate .

  • Mechanism: Toluene interacts differently with the electron density of the indole ring depending on the position of the fluorine atom (C4 vs C6). The steric environment around the nitrogen and the aldehyde differs slightly, altering the solvation shell in aromatic solvents.

  • Protocol: Run a shallow gradient (e.g., 0% to 20% EtOAc in Toluene) over 60 minutes.

Q3: The product is tailing significantly.

Diagnosis: Hydrogen bonding between the indole N-H or the aldehyde carbonyl and the silica silanols. Corrective Action:

  • Mobile Phase Modifier: Add 0.1% Acetic Acid to the mobile phase.[1]

    • Counter-intuitive? While we avoided silica acidity, adding a weak organic acid to the mobile phase suppresses the ionization of silanols (Si-O-

      
       Si-OH), reducing the "drag" on the polar aldehyde group. Note: Ensure you wash the collected fractions with NaHCO3 afterwards.
      

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude Mixture: 4-fluoro-2-methyl-1H-indole-5-CHO TLC TLC Analysis (30% EtOAc/Hex) Start->TLC CheckRf Is Rf between 0.25 - 0.35? TLC->CheckRf CheckSep Are impurities separated (ΔRf > 0.1)? CheckRf->CheckSep Yes AdjustSolvent Adjust Polarity (Target Rf 0.3) CheckRf->AdjustSolvent No RegioIssue Suspect Regioisomers (Co-eluting spots) CheckSep->RegioIssue No StandardCol Standard Flash Column (Neutralized Silica) CheckSep->StandardCol Yes AdjustSolvent->TLC TolueneCol Switch Solvent System: Toluene / EtOAc RegioIssue->TolueneCol Loading Dry Load onto Silica StandardCol->Loading TolueneCol->Loading Elution Gradient Elution (0-40% B) Loading->Elution PostProcess Concentrate < 40°C Store under Argon Elution->PostProcess

Caption: Figure 1. Adaptive purification workflow for fluoro-indole aldehydes, prioritizing stationary phase neutrality and alternative selectivity for regioisomers.

Module 5: Post-Purification Stability

Once purified, the aldehyde is the "weak link."

  • Storage: Store at -20°C under Argon.

  • Solvent Removal: Do not use a water bath >40°C. High heat can promote the "Cannizzaro reaction" or disproportionation in the presence of trace impurities.

  • Validation: Obtain a 1H-NMR immediately. Look for the aldehyde proton singlet at ~10.0–10.5 ppm . If this peak broadens or a new peak appears at ~12 ppm (COOH), repurification is necessary.[2]

References

  • Taniguchi, T., & Curran, D. P. (2012).[1][2][5] Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.[1][5] Organic Letters, 14(17), 4540-4543.[1][2][5] Retrieved from [Link]

  • PubChem. (2025).[1][6] 4-Fluoro-2-methyl-1H-indole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2016).[1][7] Discussion on Separation of Regioisomers without Instrumental Methods. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for researchers, synthetic chemists, and drug development professionals working with 4-fluoro-2-methyl-1H-indole-5-carbaldehyde . This highly functionalized indole building block is notorious for resisting standard nucleophilic addition reactions. This guide synthesizes mechanistic theory with field-validated protocols to help you bypass these synthetic roadblocks.

Mechanistic Insights: The Root of the Problem

When working with 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, standard nucleophilic additions often result in quantitative recovery of the starting material or complex degradation mixtures. The causality behind this failure is two-fold:

  • Stereoelectronic Repulsion & Trajectory Blockage: The 4-fluoro substituent is not merely a physical wall. Its dense, electronegative lone pairs create a severe electrostatic barrier. This repels incoming electron-rich nucleophiles, severely restricting the optimal Bürgi-Dunitz trajectory (typically ~107°) required for successful attack on the carbonyl carbon[1][2].

  • Nucleophile Quenching: The unprotected indole N-H acts as an acidic sink (pKa ~16). Highly basic nucleophiles (like Grignard or organolithium reagents) will preferentially deprotonate the indole nitrogen rather than attack the sterically hindered 5-carbaldehyde, effectively quenching the reagent and halting the reaction[3].

G A 4-Fluoro-2-methyl-1H-indole- 5-carbaldehyde B 4-Fluoro Group (Lone Pair Repulsion) A->B C Indole N-H (Acidic Proton, pKa ~16) A->C D Bürgi-Dunitz Trajectory Blockage (~107°) B->D E Nucleophile Quenching (Acid-Base Reaction) C->E F Reaction Failure (Low Yield / Recovery) D->F E->F G Lewis Acid Activation (CeCl3, Ti(OiPr)4) F->G Overcome via H N-Protection (e.g., N-Boc) F->H Overcome via

Fig 1: Mechanistic barriers in 4-fluoro-2-methyl-1H-indole-5-carbaldehyde reactions and solutions.

Troubleshooting Guides & FAQs

Q1: My Grignard additions yield mostly unreacted starting material. How do I drive this to completion? A1: The failure is caused by a combination of N-H deprotonation and steric bounce. First, you must protect the indole nitrogen (e.g., using an N-Boc protecting group) to prevent acid-base quenching[3]. Second, switch to an Imamoto-type reaction by adding anhydrous Cerium(III) chloride (


)[4]. 

acts as a powerful oxophilic Lewis acid, coordinating to the aldehyde oxygen. This pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity while simultaneously reducing the basicity of the Grignard reagent, forcing the 1,2-addition even under severe steric strain[5].

Q2: I am attempting a reductive amination with a bulky secondary amine, but LC-MS shows it stalling at the starting materials. What is the fix? A2: The steric hindrance of the 4-fluoro group prevents the initial formation of the iminium ion. Standard dehydrating agents (like


 or molecular sieves) are insufficient to drive the equilibrium. You must use Titanium(IV) isopropoxide (

)
[6].

acts as both a potent Lewis acid to activate the aldehyde and a transient tether to bring the amine and carbonyl together. This forces imine/iminium formation before you introduce the reducing agent (such as

or

)[7].

Q3: Can I perform a Wittig olefination on this substrate? A3: Standard bulky triphenylphosphonium ylides will struggle to approach the carbonyl due to the ortho-fluoro group. Instead, switch to a Horner-Wadsworth-Emmons (HWE) reaction . Phosphonate carbanions are significantly smaller and more nucleophilic than standard Wittig ylides, allowing them to bypass the stereoelectronic barrier.

Validated Experimental Protocols

Protocol A: -Mediated Grignard Addition (Imamoto Protocol)

This protocol assumes the use of N-Boc-4-fluoro-2-methyl-1H-indole-5-carbaldehyde.

  • Activation of

    
    :  Place 
    
    
    
    (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring.
    • Self-Validation Check: The

      
       must become a free-flowing, fine white powder. If it appears glassy or clumped, hydration persists. Stop here; wet 
      
      
      
      will violently quench the Grignard reagent.
  • Organocerium Formation: Cool the flask to 0 °C under Argon. Add anhydrous THF (5 mL/mmol) and stir for 2 hours to form a uniform white suspension. Cool to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv) and stir for 1.5 hours at -78 °C.

  • Addition: Dissolve the N-Boc protected indole-5-carbaldehyde (1.0 equiv) in minimal anhydrous THF. Add dropwise to the organocerium mixture at -78 °C. Stir for 2 hours.

  • Quench & Workup:

    • Self-Validation Check: Monitor via TLC. Once the aldehyde spot is consumed, quench the reaction at -78 °C with a 10% aqueous acetic acid solution. Warm to room temperature, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: -Catalyzed Reductive Amination
  • Imine Formation: In a dry flask under Argon, dissolve 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous THF (0.2 M). Add

    
     (2.0 equiv) dropwise at room temperature. Stir for 12 hours.
    
    • Self-Validation Check: Take a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. You must observe the mass of the intermediate imine/iminium species. Do not proceed until conversion is >90%.

  • Reduction: Add

    
     (1.5 equiv) in one portion. Stir for an additional 6 hours at room temperature.
    
  • Workup: Quench the reaction by adding 1M NaOH (equal volume to THF) to precipitate titanium dioxide (

    
    ) as a white solid. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.
    

Quantitative Data Summary

The following table summarizes the expected yield improvements when switching from standard conditions to the sterically-optimized protocols described above.

Reaction TypeStandard ConditionOptimized ConditionTypical Yield (%)
Grignard Addition (MeMgBr)THF, 0 °C to RTN-Boc protection,

, THF, -78 °C
<10% vs. 85%
Reductive Amination (Morpholine)

, DCE, RT

,

, THF, RT
15% vs. 78%
Olefination

, PhMe, Reflux

, NaH, THF, 0 °C
25% vs. 82%

References

Sources

Technical Support Center: Indole Formylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the Vilsmeier-Haack formylation of indole to yield indole-3-carboxaldehyde is a cornerstone reaction in heterocyclic chemistry. However, achieving high conversion rates requires precise control over reagent stability, thermodynamics, and intermediate hydrolysis.

This guide is designed to move beyond basic protocols, providing you with a deep mechanistic understanding and self-validating workflows to troubleshoot and optimize your formylation yields.

Mechanistic Overview & Failure Point Analysis

To troubleshoot low conversion rates, we must first isolate where the reaction is failing. The Vilsmeier-Haack reaction proceeds through a highly reactive chloroiminium ion (the Vilsmeier Reagent), followed by electrophilic aromatic substitution, and concludes with the basic hydrolysis of an iminium intermediate.

VH_Mechanism DMF DMF + POCl3 (Reagents) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, 30 min Iminium Iminium Intermediate VR->Iminium + Indole Fail1 Hydrolysis (Moisture) Low Active Reagent VR->Fail1 H2O exposure Indole Indole Substrate Indole->Iminium Electrophilic Attack Fail2 Steric/Electronic Hindrance No Substitution Indole->Fail2 Deactivated Ring Product Indole-3-carboxaldehyde (Target) Iminium->Product Basic Hydrolysis (NaOH/H2O) Fail3 Incomplete Aqueous Workup Stuck at Intermediate Iminium->Fail3 Weak Base / Cold

Fig 1: Vilsmeier-Haack formylation pathway and primary failure points causing low conversion.

Diagnostic FAQs: Root Cause Analysis

Q1: My conversion stalls early, and starting material is recovered. Is my Vilsmeier reagent degrading? Root Cause: The Vilsmeier reagent, formally (chloromethylene)dimethylammonium chloride, is exceptionally sensitive to moisture. Contact with atmospheric humidity or wet solvents causes the electrophilic carbon of the iminium cation to be attacked by water. This leads to rapid, exothermic hydrolysis that collapses the intermediate, regenerating DMF and producing corrosive 1[1]. If your reagent is quenched before the indole is introduced, conversion will inherently fail. Intervention: Ensure strictly anhydrous conditions. Flame-dry all glassware, purge with argon, and utilize freshly distilled POCl₃ and anhydrous DMF.

Q2: I am using a substituted indole (e.g., electron-withdrawing groups or bulky N-alkyl groups) and seeing poor yields. How should I adjust the thermodynamics? Root Cause: While indole is naturally electron-rich and undergoes electrophilic aromatic substitution at the C-3 position readily, adding electron-withdrawing groups (e.g., halogens, nitro groups) deactivates the ring. Similarly, bulky substituents (such as 1-methyl or 4,4-dimethyl groups) introduce severe steric hindrance that blocks the approach of the bulky chloroiminium cation, as observed in 2[2]. Both factors drastically increase the activation energy required for the initial electrophilic attack. Intervention: You must alter the thermodynamic conditions. While the formation of the Vilsmeier reagent must remain at 0°C to prevent thermal runaway, the subsequent reaction with a deactivated indole should be heated to3[3].

Q3: TLC shows complete consumption of indole, but a highly polar spot persists instead of the target aldehyde. What is happening? Root Cause: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium intermediate. This intermediate is highly polar and often water-soluble. If your aqueous work-up is too cold or insufficiently basic, the water nucleophile cannot effectively attack the iminium carbon, and the resulting tetrahedral intermediate will fail to collapse into the final indole-3-carboxaldehyde. Intervention: Ensure your hydrolysis step is driven by a strong base. After quenching the reaction over crushed ice, add 1M NaOH or saturated sodium acetate dropwise until the solution reaches a 4[4]. Allow the mixture to stir at room temperature for at least 30 minutes to ensure the irreversible elimination of dimethylamine.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve your specific conversion issue during the workflow.

Troubleshooting_Tree Start Low Conversion Rate in Indole Formylation Q1 Is Vilsmeier Reagent precipitating/degrading? Start->Q1 Sol1 Ensure strictly anhydrous conditions & optimize POCl3 addition rate Q1->Sol1 Yes Q2 Is the Indole substrate electron-deficient/bulky? Q1->Q2 No Sol2 Increase temp (40-80°C) or use co-solvent (DCE) Q2->Sol2 Yes Q3 Is TLC showing a highly polar intermediate? Q2->Q3 No Sol3 Extend basic hydrolysis time Increase pH to 8-10 Q3->Sol3 Yes

Fig 2: Diagnostic logic tree for troubleshooting low yields in indole formylation.

Quantitative Optimization Matrix

When adjusting your protocol, refer to this matrix to understand how quantitative changes impact the underlying reaction mechanics.

ParameterStandard ConditionTroubleshooting AdjustmentMechanistic Causality
POCl₃ : DMF Ratio 1.1 : 1.21.5 : 2.0Excess DMF acts as a solvent; excess POCl₃ drives Vilsmeier reagent formation to completion if trace moisture is suspected.
VR Prep Temperature 0°CStrictly 0°C to 5°CPrevents thermal runaway and decomposition of the unstable chloroiminium cation.
Reaction Temperature Room Temp (20°C)40°C - 80°COvercomes activation energy barriers for electron-deficient or sterically hindered indoles.
Work-up pH pH 7 (Neutral)pH 8 - 10 (Basic)Deprotonates the hydrated iminium intermediate, driving the irreversible collapse into the final aldehyde.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in visual and chemical checkpoints to ensure each mechanistic step is successful before proceeding.

Phase 1: In Situ Generation of the Vilsmeier Reagent

  • Purge & Cool : Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel. Purge the system with argon. Add anhydrous DMF (1.3 equivalents) and cool to 0°C in an ice-salt bath.

    • Validation: Condensation on the exterior of the flask confirms the necessary temperature gradient.

  • Electrophile Activation : Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise over 30 minutes. Maintain the internal temperature below 10°C to prevent thermal decomposition.

    • Validation: A 5 will develop, confirming the successful formation of the formylation complex[5].

Phase 2: Substrate Addition & Propagation 3. Substrate Introduction : Dissolve the indole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent at 0°C. 4. Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 3 hours.

  • Troubleshooting Checkpoint: If using deactivated indoles, heat the reaction to 40°C–80°C. Monitor by TLC (Hexane:EtOAc). The disappearance of the indole spot indicates successful formation of the iminium intermediate (which will appear as a baseline or highly polar spot).

Phase 3: Hydrolysis & Isolation 5. Quenching : Pour the reaction mixture slowly over crushed ice (approx. 10x the reaction volume) with vigorous stirring.

  • Causality: Ice controls the highly exothermic hydrolysis of unreacted POCl₃.

  • Basic Hydrolysis : Add 1M NaOH or saturated aqueous sodium acetate dropwise until the solution reaches a stable pH of 8–10.

    • Validation: The target indole-3-carboxaldehyde will begin to precipitate as a solid as the tetrahedral intermediate collapses.

  • Isolation : Continue stirring at room temperature for 30 minutes to ensure complete hydrolysis. Filter the precipitate, wash thoroughly with cold distilled water to remove residual DMF/salts, and dry under a vacuum.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives Source: PMC / National Institutes of Health URL:[Link]

  • Indole-3-aldehyde (Organic Syntheses Procedure) Source: Organic Syntheses URL:[Link]

  • The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole Source: Clockss URL:[Link]

Sources

Technical Support Center: Recrystallization of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key intermediate in high purity through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method for purifying crude 4-fluoro-2-methyl-1H-indole-5-carbaldehyde?

For many synthetic routes, recrystallization is a highly effective and economical method for purifying 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, capable of yielding material with high purity.[1] Column chromatography is an alternative, particularly for removing impurities with very similar solubility profiles to the product.[1][2] The choice between these methods depends on the nature of the impurities, the scale of your reaction, and the required final purity.[1]

Q2: What are the common impurities I should expect in my crude sample?

Typical impurities in crude indole aldehyde samples can be classified as follows:

  • Unreacted Starting Materials: Such as the corresponding substituted aniline or formylating agents.[1]

  • Reaction Byproducts: Depending on the synthetic method (e.g., Vilsmeier-Haack), various side-products can form.[1]

  • Degradation Products: The most common degradation product is the corresponding indole carboxylic acid, which forms via autoxidation of the aldehyde group.[1] Indole aldehydes can be sensitive to prolonged exposure to air and light.[1]

Q3: How can I assess the purity of my 4-fluoro-2-methyl-1H-indole-5-carbaldehyde before and after recrystallization?

A combination of techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to visualize the number of components in your sample. An ideal eluent system will show good separation between your product and any impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[1]

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are crucial for confirming the chemical structure and identifying any residual impurities.[1]

Q4: Are there any specific stability concerns when handling this compound?

Yes, indole aldehydes can be sensitive.

  • Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when heated in the presence of air.[1]

  • Light Sensitivity: Some indole derivatives are light-sensitive. It is advisable to store the compound in amber vials or otherwise protected from direct light.[1]

  • Acid/Base Sensitivity: Strong acidic or basic conditions may lead to decomposition or side reactions.[1]

Troubleshooting Guide: Recrystallization Issues

This section addresses common problems encountered during the recrystallization of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde.

Issue 1: Low or No Crystal Formation Upon Cooling

Cause: This issue often arises from several factors: the choice of an inappropriate solvent, using an excessive volume of solvent, or the presence of impurities that inhibit crystallization.

Solutions:

  • Optimize Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the properties of similar indole aldehydes, suitable solvents to screen include ethanol, methanol, ethyl acetate, or a co-solvent system like ethyl acetate/hexanes or ethanol/water.[2][3][4]

  • Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated crude material is a good practice.[1]

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure product to the cooled solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Anti-Solvent Addition: If the compound is too soluble even at low temperatures, an "anti-solvent" (a solvent in which the compound is poorly soluble) can be added dropwise to the solution until it becomes slightly cloudy, which indicates the onset of precipitation.[1] For an ethyl acetate solution, hexanes would be a suitable anti-solvent.

Issue 2: High Product Loss During Recrystallization

Cause: Significant product loss is typically due to the compound having a relatively high solubility in the chosen solvent even at low temperatures, or using too much solvent.[1]

Solutions:

  • Solvent System Optimization: A co-solvent system is often the solution. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[2]

  • Controlled Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. This gradual cooling promotes the formation of larger, purer crystals and can improve recovery.[3]

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[1]

Issue 3: Oiled Out Product Instead of Crystals

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a great extent.

Solutions:

  • Lower the Temperature Before Cooling: Ensure the solution is not supersaturated at too high a temperature. Reheat the oiled-out mixture until it is homogeneous, then allow it to cool more slowly.

  • Use a Lower-Boiling Solvent: If the melting point of your compound is a contributing factor, select a solvent with a lower boiling point.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve it, then attempt a slower cooling process.

Issue 4: Colored Product or Presence of Acid Impurity in NMR

Cause: A colored product or the presence of a carboxylic acid peak in the NMR spectrum suggests oxidation of the aldehyde.[1]

Solutions:

  • Use an Inert Atmosphere: When possible, perform the recrystallization under an inert atmosphere, such as nitrogen or argon, especially during the heating phase, to minimize contact with oxygen.[1]

  • Degas Solvents: Solvents can contain dissolved oxygen. Bubbling an inert gas through the solvent before use can help to minimize oxidation.[1]

Data and Protocols

Table 1: Potential Recrystallization Solvents for 4-fluoro-2-methyl-1H-indole-5-carbaldehyde
SolventClassBoiling Point (°C)Properties & Considerations
Ethanol Protic, Polar78.5Often a good choice for indole derivatives; may require a co-solvent like water to reduce solubility for efficient crystallization.[1][3]
Methanol Protic, Polar64.7Similar to ethanol, but its lower boiling point can be advantageous.[4][5]
Ethyl Acetate Aprotic, Polar77.1A versatile solvent; often used in a co-solvent system with a non-polar solvent like hexanes.[2]
Toluene Aprotic, Non-polar110.6Can be effective for less polar indole derivatives.[2]
Hexanes Aprotic, Non-polar~69Typically used as an anti-solvent with more polar solvents like ethyl acetate.[2]
Water Protic, Polar100Generally, indole aldehydes have low solubility in water; primarily used as an anti-solvent with alcohols.[4]

Properties sourced from publicly available data.[6]

Experimental Protocol: Recrystallization of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

This protocol is a general guideline and should be optimized for your specific crude product.

  • Solvent Selection: Based on small-scale solubility tests, select a promising solvent or co-solvent system. For this example, an ethyl acetate/hexanes system will be described.

  • Dissolution:

    • Place the crude 4-fluoro-2-methyl-1H-indole-5-carbaldehyde in an appropriately sized Erlenmeyer flask.

    • Add a minimal volume of ethyl acetate, just enough to create a slurry.

    • Gently heat the mixture on a hot plate while stirring. Add more ethyl acetate in small portions until the solid completely dissolves. Note: Avoid adding a large excess of solvent.[1]

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and evaporation rate.

    • Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the collected crystals with a small amount of ice-cold solvent (in this case, a mixture of ethyl acetate/hexanes or just cold hexanes) to rinse away any remaining soluble impurities.[1]

  • Drying:

    • Allow the crystals to air-dry on the filter for a period.

    • For complete drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point.

Workflow and Troubleshooting Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome & Troubleshooting start Crude Product select_solvent Select Solvent System (e.g., Ethyl Acetate/Hexanes) start->select_solvent dissolve Dissolve in Minimum Hot 'Good' Solvent select_solvent->dissolve cool Slowly Cool to Room Temp, then Ice Bath dissolve->cool filter Vacuum Filter Crystals cool->filter wash Wash with Ice-Cold 'Poor' Solvent filter->wash dry Dry Crystals wash->dry troubleshoot Problem Encountered? dry->troubleshoot pure_product Pure Product troubleshoot->pure_product No no_crystals No Crystals Formed troubleshoot->no_crystals Yes oiling_out Product Oiled Out troubleshoot->oiling_out Yes low_yield Low Yield troubleshoot->low_yield Yes solution_no_crystals Add Seed Crystal Scratch Flask Add Anti-Solvent no_crystals->solution_no_crystals solution_oiling Reheat & Add More Solvent Cool Slower oiling_out->solution_oiling solution_low_yield Reduce Initial Solvent Use Anti-Solvent low_yield->solution_low_yield solution_no_crystals->dissolve Re-process solution_oiling->dissolve Re-process solution_low_yield->start Re-evaluate

Caption: A workflow diagram for the recrystallization of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, including key troubleshooting steps.

References

  • Crystallization purification of indole. ResearchGate. [Link]

  • Process of preparing purified aqueous indole solution.
  • Refining method of indoly dissoluable and separated crystallation.
  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Chemistry – An Asian Journal. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • 1H-Indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • A versatile and improved process for the synthesis of 6-substituted-5-fluoro indoles. TSI Journals. [Link]

Sources

Technical Support Center: Handling the Moisture Sensitivity of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Given the compound's inherent reactivity, particularly its sensitivity to moisture, this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Inherent Moisture Sensitivity

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is a solid compound that, like many aldehydes and indole derivatives, requires careful handling to prevent degradation.[1][2] Its sensitivity primarily stems from two key structural features: the aldehyde group and the electron-rich indole ring, which is further modulated by its substituents.

The aldehyde functional group is susceptible to hydration in the presence of water, forming a geminal diol (hydrate). This is a reversible equilibrium, but the presence of the electron-withdrawing fluorine atom at the 4-position of the indole ring increases the electrophilicity of the carbonyl carbon, likely shifting the equilibrium towards the hydrate form.[3][4]

Furthermore, prolonged exposure to moisture, especially in the presence of air (oxygen), can lead to the oxidation of the aldehyde to the corresponding carboxylic acid, an impurity that can be challenging to remove and can interfere with subsequent reactions.[5] The indole ring itself, while generally stable, can be susceptible to degradation under certain conditions, and the presence of moisture can facilitate these pathways.[6]

Frequently Asked Questions (FAQs)

Q1: I just received my shipment of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. How should I store it?

A1: Proper storage is the first line of defense against moisture-induced degradation. Based on safety data sheets for structurally similar compounds like 5-fluoroindole-3-carboxaldehyde, the following storage conditions are strongly recommended:[1][7]

  • Temperature: Store in a freezer, ideally at -20°C.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This is crucial to prevent both moisture contact and oxidation.

  • Container: Keep the compound in a tightly sealed container. For long-term storage, consider using a container with a high-integrity seal, such as a vial with a PTFE-lined cap, which can be further sealed with paraffin film.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[2][7]

Q2: My NMR spectrum shows some unexpected peaks. Could this be due to moisture?

A2: Yes, it is highly probable. The most common spectroscopic change upon moisture exposure is the formation of the gem-diol hydrate. In the ¹H NMR spectrum, you would expect to see:

  • A decrease in the intensity of the aldehyde proton signal (around 9-10 ppm).

  • The appearance of a new signal or signals corresponding to the methine proton of the gem-diol, typically at a more upfield chemical shift.

  • The appearance of a broad signal for the two hydroxyl protons of the gem-diol.

If you observe a signal corresponding to a carboxylic acid proton (typically >10 ppm and broad), this indicates that oxidation has also occurred.

Q3: I think my compound has been partially degraded by moisture. Can I still use it?

A3: It depends on the extent of the degradation and the requirements of your next reaction. If only a small amount of the hydrate has formed, and your subsequent reaction is performed under anhydrous conditions, the equilibrium may shift back to the aldehyde. However, if the carboxylic acid has formed, it will likely need to be removed as it can interfere with many reactions (e.g., by quenching organometallic reagents or bases).

Q4: What are the visual signs of degradation?

A4: While not a definitive diagnostic, visual changes can indicate a problem. Signs of degradation may include a change in color or the clumping of the solid due to absorbed moisture.[2]

Troubleshooting Guide

This guide addresses common problems encountered when working with 4-fluoro-2-methyl-1H-indole-5-carbaldehyde that may be related to moisture sensitivity.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or no reactivity in subsequent reaction (e.g., Wittig, reductive amination) 1. Hydrate Formation: The aldehyde is in its hydrated gem-diol form, which is not reactive under standard conditions for aldehyde chemistry. 2. Carboxylic Acid Impurity: The starting material has been oxidized, and the resulting carboxylic acid is interfering with the reaction (e.g., neutralizing a base).1. Dry the Starting Material: Before use, dry the compound under high vacuum for several hours. For small amounts, this can be done in a vacuum desiccator over a strong desiccant like phosphorus pentoxide. 2. Check Purity: Analyze the starting material by ¹H NMR or LC-MS to quantify the amount of aldehyde, hydrate, and carboxylic acid. 3. Purify if Necessary: If a significant amount of carboxylic acid is present, purification is recommended (see Experimental Protocols).
Inconsistent reaction yields Variable Moisture Content: The amount of water in the starting material or the reaction solvent varies between experiments.1. Standardize Handling: Always handle the compound in a controlled environment, such as a glovebox or under a positive pressure of inert gas. 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system). 3. Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas before use.
Formation of a sticky or oily residue when dissolving the solid Hygroscopic Nature: The compound has absorbed a significant amount of atmospheric moisture.1. Immediate Drying: Transfer the material to a suitable flask and dry under high vacuum. Gentle heating can be applied if the compound's thermal stability allows, but this should be done with caution. 2. Re-evaluation: After drying, re-characterize the material to assess its purity before proceeding.

Experimental Protocols

Protocol 1: Handling and Dispensing of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

This protocol describes the best practices for handling the solid to minimize exposure to moisture and air.

Caption: Workflow for handling the moisture-sensitive solid.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Transfer the container to a glovebox or use a Schlenk line to maintain a positive pressure of an inert gas (argon or nitrogen).

  • Dispensing: Quickly weigh the desired amount of the compound into a pre-dried and tared vial.

  • Resealing: Tightly reseal the original container, backfilling with inert gas if possible. Wrap the cap with paraffin film for extra protection.

  • Storage: Return the original container to the freezer.

Protocol 2: Purification of Partially Oxidized 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

This protocol describes a method to remove the 4-fluoro-2-methyl-1H-indole-5-carboxylic acid impurity.

G A Dissolve impure solid in a suitable organic solvent (e.g., ethyl acetate) B Wash the organic solution with a mild aqueous base (e.g., saturated NaHCO₃ solution) A->B Extraction C Separate the organic layer B->C Note The carboxylic acid impurity is deprotonated by the base and extracted into the aqueous layer. B->Note D Wash the organic layer with brine C->D E Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) D->E F Filter and concentrate under reduced pressure E->F G Purified Aldehyde F->G

Caption: Liquid-liquid extraction workflow for purification.

  • Dissolution: Dissolve the impure compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the aldehyde remains in the organic layer.

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.

  • Verification: Confirm the purity of the recovered material by ¹H NMR or LC-MS before use.

Concluding Remarks

The successful use of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde in synthesis is highly dependent on the careful management of its moisture sensitivity. By implementing the storage, handling, and troubleshooting strategies outlined in this guide, researchers can minimize degradation, ensure the reliability of their experimental outcomes, and maintain the integrity of this valuable intermediate.

References

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. (2022). Available at: [Link]

  • Microbial Degradation of Indole and Its Derivatives. ResearchGate. (2025). Available at: [Link]

  • 19.6: Nucleophilic Addition of Water- Hydration. Chemistry LibreTexts. (2023). Available at: [Link]

  • Reactions of Aldehydes and Ketones with Water. Chemistry Steps. (2023). Available at: [Link]

Sources

Technical Support Center: Regioselective Synthesis of 4-Fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting heterocyclic chemistry workflows, the synthesis of 4-fluoroindoles consistently ranks among the most challenging tasks for drug development professionals. The fluorine atom's unique electronic profile—combining strong inductive electron withdrawal (-I) with resonance electron donation (+M)—creates highly unpredictable regiochemical outcomes in classical indole syntheses.

This guide abandons generic advice. Instead, we will dissect the mechanistic causality behind your failed reactions and provide field-proven, self-validating protocols to guarantee absolute regiocontrol in your 4-fluoroindole synthesis.

Strategic Decision Matrix for 4-Fluoroindole Synthesis

G Target Target: 4-Fluoroindole Fischer Fischer Synthesis (3-Fluorophenylhydrazine) Target->Fischer Traditional Route LB Leimgruber-Batcho (2-Fluoro-6-nitrotoluene) Target->LB De Novo Ring Formation DoM Directed ortho-Metalation (3-Fluoroaniline) Target->DoM Late-Stage Functionalization Issue Poor Regioselectivity (1:1 4-F & 6-F mixture) Fischer->Issue Enamine Enamine Intermediate (100% Regioselective) LB->Enamine DMF-DMA Lithiation Ortho-Lithiated Species (Highly Regioselective) DoM->Lithiation t-BuLi, -78°C Product Pure 4-Fluoroindole Enamine->Product Reduction Lithiation->Product Cyclization

Fig 1. Strategic decision tree for the regioselective synthesis of 4-fluoroindoles.

Troubleshooting FAQs: Diagnosing Regioselectivity Failures

Q1: My Fischer indole synthesis using 3-fluorophenylhydrazine yields an inseparable mixture of 4-fluoro and 6-fluoro isomers. How do I force the reaction to favor the 4-fluoro isomer? Mechanistic Causality: You cannot reliably force it. During the key [3,3]-sigmatropic rearrangement of the enamine intermediate, the reaction can occur at either of the two ortho positions of the 3-fluorophenyl ring. Because fluorine's -I and +M effects nearly balance out at the transition state, neither ortho position is sufficiently activated or deactivated to dictate strict regiocontrol. This inevitably results in a ~1:1 mixture of isomers that are notoriously difficult to separate via column chromatography 1. The Fix: Abandon the Fischer route for this specific target. Shift to a de novo ring construction method like the Leimgruber-Batcho synthesis starting from an unambiguously substituted precursor (2-fluoro-6-nitrotoluene) to guarantee >99% regioselectivity.

Q2: I am attempting the Leimgruber-Batcho condensation with 2-fluoro-6-nitrotoluene and DMF-DMA, but the reaction stalls at 30% conversion. How do I drive it to completion? Mechanistic Causality: The initial step requires the deprotonation of the benzylic methyl group. While the nitro group increases acidity, the steric bulk and electron-withdrawing nature of the ortho-fluorine atom hinder the formation of the reactive intermediate. The Fix: Introduce pyrrolidine (0.1 to 1.0 equivalents) as a co-catalyst. Pyrrolidine reacts with DMF-DMA to form a more electrophilic aminal species, significantly accelerating the condensation. Additionally, applying focused microwave irradiation (180 °C) has been shown to push the reaction to quantitative conversion in hours rather than days .

Q3: Can Directed ortho-Metalation (DoM) provide a regioselective pathway directly from 3-fluoroaniline? Mechanistic Causality: Yes. Fluorine is an excellent Directed Metalation Group (DMG) due to its electronegativity, which acidifies adjacent protons. By protecting the aniline nitrogen with a bulky, coordinating group (e.g., a carbamate), you create a synergistic directing effect. When treated with a strong base like t-BuLi, lithiation occurs exclusively at the C2 position (between the fluorine and the protected amine) due to these combined coordination and inductive effects, allowing for subsequent highly regioselective cyclization 23.

Quantitative Data: Route Comparison
Synthetic StrategyStarting MaterialRegioselectivityTypical YieldMechanistic Causality for Selectivity
Fischer Indole Synthesis 3-FluorophenylhydrazinePoor (~1:1)20–40%Competing ortho-positions during [3,3]-sigmatropic rearrangement due to balanced -I/+M effects.
Leimgruber-Batcho 2-Fluoro-6-nitrotolueneExcellent (>99%)60–85%De novo pyrrole ring construction dictates absolute regiocontrol based on the starting material's architecture.
Directed ortho-Metalation 3-FluoroanilineExcellent (>95%)50–70%Synergistic coordination of the directing group and inductive effect of fluorine drives strict C2 lithiation.
Self-Validating Experimental Protocols

To ensure reproducibility, I have structured these protocols as self-validating systems . If your reaction does not exhibit the specific visual or chemical cues listed in the validation steps, halt the process and troubleshoot before proceeding.

Protocol A: Microwave-Assisted Leimgruber-Batcho Synthesis

This method provides absolute regiocontrol by building the pyrrole ring onto an already defined fluoro-arene.

Step 1: Enamine Formation

  • In a microwave-safe vial, dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) and pyrrolidine (0.2 eq).

  • Seal the vial and irradiate at 150 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture must transition from a pale yellow to a deep, opaque red. This intense color shift is the spectroscopic signature of the highly conjugated (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine intermediate. TLC (Hexanes/EtOAc) should show complete consumption of the starting material and a new, highly UV-active spot.

Step 2: Reductive Cyclization

  • Transfer the crude enamine to a round-bottom flask and dilute with methanol.

  • Add a catalytic amount of Raney Nickel (approx. 10% w/w).

  • Carefully add hydrazine hydrate (3.0 eq) dropwise. Caution: Exothermic reaction with vigorous nitrogen gas evolution.

  • Stir at 50 °C for 2 hours.

  • Self-Validation Checkpoint: The deep red color will rapidly dissipate, yielding a pale, clear solution (excluding the catalyst). The distinct, pungent odor of indole will become apparent. TLC will reveal a new spot that fluoresces bright blue under 254 nm UV light, confirming the formation of the 4-fluoroindole core.

Protocol B: Directed ortho-Metalation (DoM) & Annulation

Ideal for late-stage functionalization when starting from an aniline derivative.

Step 1: Regioselective Ortho-Lithiation

  • Dissolve N-Boc-3-fluoroaniline (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add t-BuLi (2.2 eq). Stir for 40 minutes at -78 °C.

  • Self-Validation Checkpoint: A distinct color change to deep yellow/orange indicates the successful formation of the ortho-lithiated species. If the solution remains clear, your t-BuLi has likely degraded, or moisture has quenched the reaction.

Step 2: Electrophilic Quench & Cyclization

  • Quench the lithiated species by adding a solution of iodine (1.2 eq) in THF at -78 °C. Allow to warm to room temperature.

  • Isolate the resulting 2-iodo-3-fluoroaniline intermediate via standard aqueous workup.

  • Perform a Sonogashira coupling by reacting the intermediate with trimethylsilylacetylene, Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), and Et3N.

  • Treat the crude alkyne with KOtBu in DMF to induce cyclization.

  • Self-Validation Checkpoint: Following column chromatography, the product will isolate as a white crystalline solid. 1H NMR must show a characteristic doublet near 7.2 ppm corresponding to the C7 proton, confirming the regioselective formation of the 4-fluoroindole architecture rather than the 6-fluoro isomer.

References
  • Overcoming challenges in the synthesis of 4-fluoroindoles Benchchem
  • Fluorine-containing indoles: Synthesis and biological activity ResearchG
  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines Durham University
  • Synthesis of 4-Functionalized-1H-indoles

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde: A Comparative Validation Guide

Executive Summary

The structural elucidation of fluorinated indole derivatives requires rigorous analytical precision. 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS 1367866-83-8)[1] serves as a critical building block in the synthesis of advanced targeted therapeutics, including angiogenesis inhibitors like AL3818[2]. This guide provides an authoritative comparison of product grades and solvent systems, utilizing high-resolution


H NMR to decode the complex heteronuclear spin-spin couplings inherent to this scaffold.

Mechanistic Grounding: Decoding the H NMR Profile

The presence of the highly electronegative fluorine atom at the C4 position fundamentally alters the local magnetic environment, introducing complex


F-

H spin-spin couplings that must be systematically deconvoluted from standard homonuclear (

H-

H) interactions[3].
  • Aldehyde Proton (C5-CHO): While typically a singlet, the spatial proximity of the C4-fluorine induces a through-space/5-bond coupling (

    
     Hz). In high-purity samples, this resolves as a distinct, fine doublet at ~10.2 ppm.
    
  • Aromatic Protons (H6 and H7): The H6 proton appears as a doublet of doublets (dd) at ~7.6 ppm due to ortho-coupling with H7 (

    
     Hz) and meta-coupling with the C4-fluorine (
    
    
    
    Hz). H7 presents as a standard doublet at ~7.2 ppm.
  • Pyrrole Ring Dynamics: The N-H proton emerges as a broad singlet around 11.8 ppm (in DMSO-

    
    ), while the H3 proton (~6.4 ppm) exhibits subtle allylic coupling to the C2-methyl group (~2.4 ppm).
    

Coupling_Network F4 F (C4) CHO5 CHO (C5) F4->CHO5 5J_HF (1.5 Hz) H6 H (C6) F4->H6 4J_HF (6.0 Hz) H7 H (C7) H6->H7 3J_HH (8.4 Hz)

Spin-spin coupling network demonstrating F-H interactions in the indole scaffold.

Comparative Performance Analysis

To demonstrate the analytical variance between commercial grades, we compared a High-Purity Analytical Grade (Product A) against a Standard Building Block Grade (Product B) using a 600 MHz spectrometer.

Table 1: Quantitative NMR Performance Comparison

Analytical ParameterAnalytical Grade (Product A)Standard Grade (Product B)Mechanistic Causality / Significance
Aldehyde Signal (CHO) Sharp doublet (

Hz)
Broad singletResolving the

coupling confirms exact regioisomer purity. Paramagnetic impurities in Product B cause line broadening, masking this fine splitting.
N-H Signal (DMSO-

)
Sharp br s at 11.8 ppmVery broad, shifted to 11.6 ppmA sharp peak indicates the absence of trace acidic/basic impurities that catalyze rapid proton exchange.
Baseline Noise (S/N) > 500:1< 150:1High S/N is required to detect trace des-fluoro impurities (< 0.5%).
Regioisomer Impurities Not detectedMinor peak at 9.9 ppmValidates the regioselectivity of the formylation step during synthesis.
Solvent Selection Causality: DMSO- vs. CDCl

The choice of deuterated solvent is not arbitrary; it dictates the structural conformation of the indole core.

Table 2: Solvent Effects on Indole Core Resolution

FeatureDMSO-

CDCl

Causality / Mechanism
N-H Chemical Shift ~11.8 ppm (Downfield)~8.5 ppm (Upfield)DMSO acts as a strong H-bond acceptor, highly deshielding the proton.
Signal Sharpness Extremely sharpBroad / Concentration dependentDMSO locks the exchange rate, whereas CDCl

allows rapid intermolecular H-bonding, blurring the signal.
Multiplet Resolution Optimal for F-H couplingsSub-optimalThe strong solvation shell in DMSO stabilizes the indole core, preventing aggregation-induced line broadening.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol is engineered as a self-validating system, where the success of each step can be mathematically or visually confirmed before proceeding[3].

NMR_Workflow A Sample Prep (DMSO-d6) B Lock & Shim (Self-Validating) A->B C Data Acquisition (zg30, 64 scans) B->C D Fourier Transform & Phase Correction C->D E Multiplet Analysis (F-H Couplings) D->E

Step-by-step self-validating workflow for 1H NMR acquisition.

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 5.0 mg of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) in a 5 mm NMR tube.
    
  • Causality: Over-concentrated samples (>15 mg) induce radiation damping and concentration-dependent chemical shifts. 5.0 mg provides the optimal balance between signal-to-noise ratio and sharp line widths.

  • Self-Validation Checkpoint: The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity (

    
    ).
    

Step 2: Locking and Shimming

  • Action: Insert the sample, lock onto the deuterium signal of DMSO, and perform 3D gradient shimming.

  • Causality: The highly electronegative fluorine atom causes subtle anisotropic effects. Poor magnetic field homogeneity will artificially broaden the signals, permanently masking the critical 1.5 Hz

    
     coupling of the aldehyde proton.
    
  • Self-Validation Checkpoint: Examine the residual DMSO-

    
     pentet at 2.50 ppm. If the peak does not exhibit strict baseline resolution between all five multiplet lines, the shimming is inadequate and must be repeated.
    

Step 3: Data Acquisition Parameters

  • Action: Execute a standard single-pulse experiment (zg30) at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 64 scans.

  • Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (

    
    ) of the quaternary-adjacent protons (like the aldehyde), ensuring accurate integration.
    
  • Self-Validation Checkpoint: Post-acquisition, integrate the C2-methyl peak (~2.4 ppm) to exactly 3.00. The aldehyde peak (~10.2 ppm) must integrate to

    
    . A deviation greater than 5% indicates incomplete relaxation or underlying impurities.
    

Step 4: Processing and Deconvolution

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase correct manually.

  • Causality: An LB of 0.3 Hz mathematically suppresses high-frequency noise in the Free Induction Decay (FID) without artificially widening the fine

    
     doublet.
    

References

Sources

19F NMR Characterization of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Phase 1: The Analytical Challenge in Fluorinated Indoles

In modern Fragment-Based Drug Discovery (FBDD), fluorinated heterocycles like 4-fluoro-2-methyl-1H-indole-5-carbaldehyde serve as highly privileged scaffolds. The indole core provides a robust hydrogen-bonding network for kinase and GPCR targeting, while the C5-carbaldehyde offers a reactive handle for covalent elaboration. However, the true analytical power of this molecule lies in its C4-fluorine atom.

Because the


F nucleus is a spin-½ isotope with 100% natural abundance, it acts as an exquisite, background-free NMR reporter for mapping the Local Environment of Fluorine (LEF)[1]. Characterizing this specific building block requires an analytical modality that can confirm not just the molecular weight, but the exact regiochemistry of the substitution pattern.

Phase 2: Objective Modality Comparison

While standard characterization often relies on a combination of techniques,


F NMR provides unique structural and dynamic insights that orthogonal methods cannot match. Below is an objective performance comparison of analytical modalities for characterizing this specific fluorinated indole.

Table 1: Comparative Performance of Analytical Modalities

Analytical ModalitySensitivityStructural Specificity (Fluorine)Background InterferencePrimary Utility in FBDD

F NMR
High (83.4% of

H)
Absolute (Direct F environment)Zero (No native biological F)Direct ligand observation,

determination

H NMR
Very HighIndirect (J-coupling to F)High (Solvent/Matrix overlap)Backbone confirmation, general purity

C NMR
Low (1.1% abundance)Moderate (C-F splitting)LowCarbon framework mapping
LC-MS Ultra-HighLow (Mass/Formula only)ModerateExact mass verification, trace impurities

Field-Proven Insight: LC-MS will confirm the exact mass of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, but it cannot easily differentiate it from its 6-fluoro or 7-fluoro isomers.


F NMR bridges this gap by providing distinct chemical shifts and scalar couplings that definitively map the spatial arrangement of the indole ring[2].

Phase 3: Mechanistic Protocol Design

To establish a self-validating system, the NMR protocol must be designed to extract both quantitative purity and exact regiochemical connectivity.

Step 1: Sample Preparation and Internal Referencing
  • Action: Dissolve 5.0 mg of the compound in 0.6 mL of DMSO-

    
    . Add 1.0 µL of fluorobenzene (
    
    
    
    ppm) as an internal standard.
  • Causality: The

    
    F chemical shift is exquisitely sensitive to solvent polarity and temperature drift[3]. Using an internal standard ensures absolute chemical shift referencing, which is critical when comparing batch-to-batch consistency or conducting binding assays.
    
Step 2: Probe Tuning and Matching
  • Action: Precisely tune the NMR probe to the

    
    F resonance frequency (e.g., 470.4 MHz on a 500 MHz spectrometer).
    
  • Causality: The Larmor frequencies of

    
    H and 
    
    
    
    F are separated by only ~6%. Failure to properly tune and match the probe specifically for fluorine will result in severe signal degradation and pulse-angle inaccuracies.
Step 3: Relaxation Delay ( ) Optimization
  • Action: Set the relaxation delay (

    
    ) to a minimum of 3.0 to 5.0 seconds.
    
  • Causality: Fluorine atoms on rigid aromatic systems, such as the indole ring, exhibit distinct longitudinal (

    
    ) relaxation rates dominated by chemical shift anisotropy (CSA) and dipole-dipole interactions[4]. Because the C4 position lacks directly attached protons, dipole-dipole relaxation is less efficient. A standard 
    
    
    
    of 1 second will truncate the relaxation, causing severe integration errors. Extending
    
    
    ensures the spin system returns to thermal equilibrium, creating a self-validating quantitative measurement.
Step 4: H-Decoupled Acquisition ( F{ H})
  • Action: Execute an inverse-gated

    
    H-decoupled 
    
    
    
    F experiment.
  • Causality: The

    
    F signal is naturally split by scalar couplings to nearby protons (H3, H6). Decoupling collapses these multiplets into a single, sharp resonance[2]. This maximizes the signal-to-noise ratio (SNR) and allows for the detection of trace fluorinated impurities (e.g., des-fluoro or isomeric byproducts) down to the 0.1% level.
    
Step 5: H-Coupled Acquisition
  • Action: Execute a standard

    
    F experiment without proton decoupling.
    
  • Causality: While decoupling provides sensitivity, the scalar coupling constants (

    
    -values) encode the exact spatial bonding relationships. Extracting these exact 
    
    
    
    -values orthogonally validates the regiochemistry, proving the fluorine is at C4 and not C6 or C7.

Phase 4: Data Synthesis & Structural Validation

By synthesizing the data from the coupled and decoupled experiments, we can definitively confirm the structure of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde.

Table 2: Expected NMR Parameters for Structural Confirmation

NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constants (

)

F
C-4

to

Doublet of doublets (dd)

Hz,

Hz

H
Aldehyde (C-5)

Doublet (d) or Singlet (s)

Hz

H
Indole N-H

Broad Singlet (br s)N/A

H
C-2 Methyl

Singlet (s)N/A

The strong electron-withdrawing nature of the ortho-formyl group significantly deshields the local electronic environment of the C4-fluorine, locking it into a distinct chemical shift window. The presence of the


 meta-coupling to H6 is the definitive self-validating proof of the 4-fluoro substitution pattern.

Experimental Workflow Visualization

Workflow Sample Sample Preparation (Fluorinated Indole + Standard) NMR_19F 19F NMR Acquisition (Primary Screen) Sample->NMR_19F NMR_Alt Orthogonal Methods (1H/13C NMR, LC-MS) Sample->NMR_Alt Decoupled 1H-Decoupled 19F NMR (Singlet Resolution) NMR_19F->Decoupled Pathway A Coupled 1H-Coupled 19F NMR (J-Coupling Extraction) NMR_19F->Coupled Pathway B Validation Data Synthesis & Structural Validation NMR_Alt->Validation Cross-Reference Decoupled->Validation Coupled->Validation

Figure 1: Self-validating workflow for the structural characterization of fluorinated indoles.

References

1.[1] O'Hagan, D., et al. "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2016. URL:[Link] 2.[2] "A beginner's guide to 19F NMR and its role in drug screening." SciSpace, 2023. URL:[Link] 3.[4] Lu, et al. "19F NMR relaxation studies of fluorosubstituted tryptophans." Magnetic Resonance in Chemistry, 2019. URL:[Link] 4.[3] "19F NMR as a tool in chemical biology." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde (C₁₀H₈FNO). It compares the fragmentation behavior of this fluorinated scaffold against its non-fluorinated and non-methylated analogs to aid researchers in structural validation and metabolite identification.

Significance: This molecule is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. The unique combination of the electron-withdrawing fluorine at C4, the electron-donating methyl at C2, and the reactive aldehyde at C5 creates a distinct fragmentation signature essential for quality control (QC) and pharmacokinetic (PK) studies.

Product Profile & Physicochemical Baseline

FeatureSpecification
Compound Name 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde
Formula C₁₀H₈FNO
Monoisotopic Mass 177.0590 Da
[M+H]⁺ (ESI) 178.0663 m/z
Key Substituents 4-Fluoro (EWG), 2-Methyl (EDG), 5-Formyl (Reactive)

Comparative Fragmentation Analysis

To validate the structure of the target molecule, we compare its MS performance against two structural "alternatives" (analogs). This comparison highlights the diagnostic ions specific to the target.

Comparison Table: Target vs. Analogs
ParameterTarget Molecule (4-F, 2-Me)Analog A (Non-Fluorinated)Analog B (Des-Methyl)
Structure 4-F-2-Me-Indole-5-CHO2-Me-Indole-5-CHO4-F-Indole-5-CHO
Precursor Ion (EI, M⁺˙) 177 m/z 159 m/z163 m/z
Base Peak (Typical) 176 m/z (M-1, Acylium)158 m/z (M-1)162 m/z (M-1)
Diagnostic Shift +18 Da vs Analog AReference+14 Da vs Analog B
Key Neutral Loss -28 Da (CO) → 149 m/z-28 Da (CO) → 131 m/z-28 Da (CO) → 135 m/z
Fluorine Stability High (F retained in fragments)N/AHigh
Ring Expansion High (Promoted by 2-Me)HighLow (Lacks 2-Me)
Expert Insight: The "Ortho-Fluoro" Effect

Unlike Analog A, the target molecule possesses a Fluorine atom at C4, adjacent to the C5-aldehyde.

  • Electronic Shielding: The strong electronegativity of Fluorine destabilizes the acylium ion (

    
    ) slightly more than in the non-fluorinated analog, often leading to a faster secondary loss of CO (28 Da).
    
  • Diagnostic Utility: The retention of Fluorine (19 Da) throughout the primary fragmentation pathway is a key validator. If you observe a loss of 19 Da (F•) or 20 Da (HF) early in the spectrum, suspect an impurity or incorrect isomer , as aromatic C-F bonds are typically too strong to break before the indole ring degrades [1].

Detailed Fragmentation Mechanism (ESI-MS/MS)

The fragmentation under Electrospray Ionization (Positive Mode) follows a logic dictated by the stability of the indole core and the lability of the aldehyde oxygen.

Primary Pathway: The Acylium-CO Cascade
  • Protonation: Occurs at the carbonyl oxygen or the indole nitrogen, forming

    
    .
    
  • Alpha-Cleavage (Loss of CO): The aldehyde is the most fragile point. The molecule ejects Carbon Monoxide (CO, 28 Da).

    • Transition:

      
      .
      
    • Structure: The resulting ion is a 4-fluoro-2-methyl-indole cation (often stabilized as a quinolinium-like species due to ring expansion).

  • Ring Degradation (Loss of HCN): The indole core typically fragments by losing Hydrogen Cyanide (HCN, 27 Da).

    • Transition:

      
      .
      
    • Note: The Fluorine atom remains attached to the benzene ring fragment.

Secondary Pathway: The Methyl Effect

The 2-Methyl group allows for a specific rearrangement (McLafferty-like or ring expansion) that is not seen in des-methyl indoles. This often results in a stable


 cation in EI or contributes to the stability of the 

fragment in ESI.
Visualization of Pathways (Graphviz)

Fragmentation M_Protonated [M+H]+ Precursor m/z 178 (C10H9FNO)+ Fragment_150 [M+H - CO]+ m/z 150 (C9H9FN)+ M_Protonated->Fragment_150 -CO (28 Da) Alpha-Cleavage Fragment_160 [M+H - H2O]+ m/z 160 (C10H7FN)+ M_Protonated->Fragment_160 -H2O (18 Da) (Minor pathway) Fragment_176 Acylium Ion (M-H) m/z 176 (Base Peak in EI) M_Protonated->Fragment_176 -H2 (Rare in ESI) Common in EI Fragment_123 [M+H - CO - HCN]+ m/z 123 (C8H8F)+ Fragment_150->Fragment_123 -HCN (27 Da) Ring Contraction

Caption: Figure 1. ESI-MS/MS fragmentation cascade for 4-fluoro-2-methyl-1H-indole-5-carbaldehyde. The primary pathway (solid arrows) involves the sequential loss of Carbon Monoxide and Hydrogen Cyanide.

Experimental Protocol (Self-Validating)

To replicate these results, use the following protocol. This workflow includes a "Self-Validation" step to ensure system suitability.

A. Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of target compound in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI positive mode.
      
B. LC-MS/MS Parameters[4]
  • Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6500 series or equivalent).

  • Ionization: ESI Positive Mode (+).

  • Source Temp: 300°C.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Validation Check: At 10 eV, the parent ion (178) should be dominant. At 30 eV, the fragment (150) should become the base peak.

C. Data Acquisition & Validation
  • Inject the working solution.

  • Monitor m/z 178.06 (Precursor).

  • Verify Isotope Pattern:

    • Since Fluorine is monoisotopic (

      
       only), the M+1 peak (m/z 179) comes solely from 
      
      
      
      and
      
      
      .
    • Expected M+1 Intensity: ~11-12% of the parent peak (due to 10 carbons).

    • Pass Criteria: If M+1 is >15% or <8%, check for co-eluting impurities or detector saturation.

Summary of Diagnostic Ions

m/z (ESI+)Fragment IdentityMechanismRelative Abundance (Est.)
178

Protonated Molecular Ion100% (Low CE)
160

Dehydration (Rearrangement)<10%
150

Decarbonylation (Diagnostic)100% (High CE)
123

Indole Ring Fragmentation20-40%
109

Alkyl degradation<20%

References

  • BenchChem Technical Support. (2025).[1] Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide. Retrieved from

  • Sciscpace. (2012). Formation of the (M-1)+ Ions of Methylindoles. Retrieved from

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

A Comparative Guide to the Infrared Spectroscopy of Aldehyde Groups in Fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Vibrations in Drug Discovery

Infrared (IR) spectroscopy remains a cornerstone technique in chemical analysis, offering a rapid and non-destructive method to identify functional groups within a molecule. For researchers in drug development, the indole scaffold is of paramount importance due to its prevalence in bioactive compounds. The introduction of fluorine atoms and an aldehyde group to this scaffold can significantly alter its electronic properties and, consequently, its biological activity. This guide provides an in-depth analysis of the characteristic IR spectroscopic peaks for the aldehyde group in fluoroindoles. We will objectively compare the expected spectral features of fluoroindole-3-carboxaldehydes with the well-documented spectrum of indole-3-carboxaldehyde, offering a predictive framework grounded in fundamental principles of vibrational spectroscopy and electronic effects.

The Vibrational Signature of the Aldehyde Group

The aldehyde functional group (-CHO) gives rise to two highly characteristic vibrational modes in the mid-IR region:

  • C=O Stretching (νC=O): This is a very strong and sharp absorption, typically found in the region of 1660-1770 cm⁻¹. Its precise position is highly sensitive to the electronic environment.[1]

  • Aldehydic C-H Stretching (νC-H): This involves the stretching of the C-H bond where the carbon is part of the carbonyl group. It characteristically appears as one or two medium-intensity peaks in the 2700-2860 cm⁻¹ region.[1][2] The appearance of a doublet is often due to Fermi resonance with an overtone of the C-H bending vibration.[2][3]

The presence of both these features provides a definitive identification of an aldehyde.

Baseline Analysis: Indole-3-Carboxaldehyde

Before examining the effect of fluorine, we must establish a baseline with the parent compound, indole-3-carboxaldehyde. In this molecule, the aldehyde group is conjugated with the indole ring system. This conjugation delocalizes the π-electrons, leading to a slight decrease in the double-bond character of the C=O bond.[4][5][6] This weakening of the bond results in a lower stretching frequency compared to a non-conjugated (saturated) aldehyde, which typically absorbs around 1730 cm⁻¹.[1]

Experimental and theoretical studies on indole-3-carboxaldehyde have identified its key vibrational frequencies.[7]

Vibrational ModeTypical Range for Aromatic Aldehydes (cm⁻¹)Observed Value for Indole-3-Carboxaldehyde (cm⁻¹)Intensity
Aldehydic C-H Stretch2800–2860 and 2700–2760~2850 and ~2750Medium
Carbonyl C=O Stretch1685–1710~1690–1705Strong, Sharp

Note: The exact peak positions can vary slightly depending on the sample phase (solid/liquid) and solvent.

The Influence of Fluorine Substitution: A Predictive Comparison

Fluorine is the most electronegative element, and its introduction onto the indole ring will perturb the electronic distribution of the entire molecule. This perturbation is a combination of two opposing effects:

  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma (σ) bonds due to its high electronegativity. This effect is distance-dependent, being strongest at the position of substitution and decreasing with distance.

  • Resonance Effect (+R): Fluorine, having lone pairs of electrons, can donate electron density into the π-system of the aromatic ring. This effect is generally weaker than its inductive effect.

The net result is that fluorine acts as an electron-withdrawing group on the aromatic system. This withdrawal of electron density influences the aldehyde's vibrational frequencies.

Predicted Shifts in C=O Stretching Frequency

Electron-withdrawing groups attached to a conjugated carbonyl system pull electron density away from the carbonyl group.[4][8] This withdrawal of electrons shortens and strengthens the C=O double bond, leading to an increase in the force constant and thus a higher vibrational frequency (a blue shift) .[4][8][9]

We can predict the relative C=O stretching frequencies based on the position of the fluorine atom on the indole ring. The closer the fluorine atom is to the aldehyde group, the stronger its electron-withdrawing inductive effect, and the greater the blue shift in the ν(C=O) peak.

CompoundKey Electronic Effect on AldehydePredicted C=O Frequency (νC=O) ShiftPredicted IR Peak Range (cm⁻¹)
Indole-3-carboxaldehydeBaseline (Conjugation)N/A1690–1705
4-Fluoroindole-3-carboxaldehydeStrong -I effect due to proximitySignificant Increase1715–1730
5-Fluoroindole-3-carboxaldehydeModerate -I effectModerate Increase1705–1720
6-Fluoroindole-3-carboxaldehydeWeaker -I effectSlight Increase1700–1715
7-Fluoroindole-3-carboxaldehydeStrong -I effect due to proximitySignificant Increase1715–1730
Predicted Shifts in Aldehydic C-H Stretching Frequency

The effect of fluorine substitution on the aldehydic C-H stretch is generally less pronounced than on the C=O stretch. The electron-withdrawing nature of fluorine can slightly strengthen the C-H bond, which might lead to a minor blue shift (increase in frequency). However, this effect is often subtle and may be difficult to resolve. The characteristic doublet between 2700-2860 cm⁻¹ is expected to persist across all fluoro-substituted analogs and remains a key identifier for the aldehyde group.[1]

Experimental Workflow and Protocol

To validate these predictions, a systematic experimental approach is required. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation and high reproducibility.[10][11][12]

Diagram 1: Experimental Workflow for ATR-FTIR Analysis

G cluster_prep Sample Preparation cluster_analysis ATR-FTIR Measurement cluster_data Data Interpretation Sample Obtain pure solid sample of fluoroindole-aldehyde Grind Grind to a fine powder (if necessary) Sample->Grind Place Place small amount of powder on ATR crystal Grind->Place Press Apply pressure to ensure good crystal contact Place->Press CollectSample Collect sample spectrum (32-64 scans at 4 cm⁻¹ resolution) Press->CollectSample CollectBG Collect background spectrum (clean crystal) CollectBG->CollectSample Reference Process Perform ATR correction and baseline correction CollectSample->Process Identify Identify characteristic peaks: ν(C=O) and ν(C-H aldehyde) Process->Identify Compare Compare peak positions to indole-3-carboxaldehyde baseline Identify->Compare Correlate Correlate frequency shifts with fluorine position Compare->Correlate

Caption: Workflow for obtaining and interpreting the IR spectrum of a fluoroindole-aldehyde.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Verify the cleanliness of the ATR crystal (typically diamond or germanium) by taking a background spectrum of the empty crystal. The resulting spectrum should be a flat line with no significant absorption bands.

    • If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Collection:

    • With the clean, dry ATR crystal in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid fluoroindole-aldehyde sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[10]

  • Sample Spectrum Collection:

    • Acquire the IR spectrum of the sample using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from the same horizontal axis.

    • Use the peak-picking tool to identify the precise wavenumbers of the strong C=O stretch and the medium C-H aldehyde stretches.

  • Cleaning:

    • Retract the press arm, and carefully remove the sample from the crystal surface.

    • Clean the crystal thoroughly with a solvent-moistened tissue as described in Step 1 to prepare for the next sample.

Diagram 2: Electronic Effects of Fluorine on the Carbonyl Bond

Caption: Opposing electronic effects influencing the C=O bond in fluoroindole aldehydes.

Conclusion

This guide provides a predictive framework for interpreting the IR spectra of fluoroindole-aldehydes, a class of molecules with significant potential in medicinal chemistry. The primary takeaway for researchers is that fluorine substitution on the indole ring is expected to cause a discernible blue shift (increase in wavenumber) in the strong, sharp C=O stretching peak compared to the parent indole-3-carboxaldehyde. This shift, arising from fluorine's potent electron-withdrawing inductive effect, will be more pronounced when fluorine is located closer to the aldehyde group (positions 4 and 7). The characteristic aldehydic C-H stretches, while less affected, remain essential for confirming the functional group's identity. By following the provided ATR-FTIR protocol, scientists can efficiently generate reliable experimental data to validate these predictions, aiding in the structural elucidation and quality control of novel fluoroindole derivatives.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? (2021, February 19). Reddit. Retrieved from [Link]

  • Premkumar, R., Asath, R. M., Mathavan, T., & Benial, A. M. F. (2017). Structural, vibrational spectroscopic and quantum chemical studies on indole-3-carboxaldehyde. AIP Conference Proceedings, 1832(1), 080034. Retrieved from [Link]

  • IR - spectroscopy. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • Sample preparation and factors affect IR bands. (n.d.). SlideShare. Retrieved from [Link]

  • IR Absorption Frequency: Delocalization. (2024, December 5). JoVE. Retrieved from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). Molecules. Retrieved from [Link]

  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023, March 2). YouTube. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

Sources

Comparative Biological Activity Guide: 4-Fluoro vs. 4-Chloro Indole-3-Carboxaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the optimization of N-heterocyclic pharmacophores, the selection of halogen substituents at the C4 position of the indole ring fundamentally dictates a molecule's biological trajectory. Indole-3-carboxaldehydes serve as highly versatile, electron-rich synthetic intermediates that are widely utilized in the design of bioactive architectures[1].

When comparing 4-fluoro and 4-chloro substitutions, researchers must navigate a delicate balance between steric bulk and electronic distribution:

  • The 4-Fluoro Advantage (Electronic Modulation): Fluorine possesses a high electronegativity and a small van der Waals radius (1.47 Å), allowing it to closely mimic hydrogen while withdrawing electron density via the inductive effect. This substitution enhances metabolic stability and acts as a potent hydrogen-bond acceptor within protein binding pockets.

  • The 4-Chloro Advantage (Lipophilic Disruption): Chlorine is significantly larger (1.75 Å) and highly lipophilic. The 4-chloro substitution creates a bulky, hydrophobic moiety that excels in membrane penetration and fitting into specific hydrophobic pockets (such as the βLys353/βAsn258 pocket in tubulin targets)[2].

Comparative Biological Activity Profiles

Antimicrobial and Antibiofilm Efficacy

Halogenated indoles are recognized as potent quorum-sensing inhibitors and antimicrobial agents. The causality behind their efficacy lies in their ability to disrupt bacterial cell membranes and interfere with virulence gene expression.

  • 4-Chloro Derivatives: These compounds exhibit profound bactericidal and antibiofilm effects. For instance, 4-chloroindole has been shown to inhibit biofilm formation in Vibrio parahaemolyticus by 80% at a minimum inhibitory concentration (MIC) of 50 µg/mL[3]. At higher concentrations (100 µg/mL), 4-chloro modifications cause visible, direct damage to bacterial cell membranes, resulting in rapid bactericidal action within 30 minutes[4].

  • 4-Fluoro Derivatives: Rather than acting as direct membrane disruptors, 4-fluoro analogs often function as antibiotic potentiators (e.g., enhancing kanamycin efficacy). They also demonstrate targeted antibiofilm activity at lower concentrations, decreasing biofilm formation in Candida albicans at concentrations as low as 20 µM[5].

Anticancer and Receptor Affinity

In oncology and central nervous system (CNS) targeting, the steric differences between fluorine and chlorine dictate receptor fit.

  • Tubulin Inhibition: In the synthesis of indole-based tubulin assembly inhibitors, 4-chloro derivatives effectively inhibit tubulin assembly (IC50 = 1.6 µM) by anchoring into hydrophobic pockets[2]. However, thio/keto 4-fluoro derivatives demonstrate the most potent inhibition of MCF-7 human breast cancer cell growth, achieving IC50 values between 65 and 80 nM due to highly favorable H-bond interactions[2].

  • Serotonin (5-HT) Receptors: Drawing from analogous 4-substituted tryptamines, 4-fluoro substitutions increase binding affinity and selectivity at 5-HT2A receptors, whereas the bulkier 4-chloro substitution alters the steric profile, often shifting the molecule toward partial agonism.

Pathway Base Indole-3-Carboxaldehyde Core F_Branch 4-Fluoro Substitution (High Electronegativity) Base->F_Branch Cl_Branch 4-Chloro Substitution (High Lipophilicity) Base->Cl_Branch F_Effect Metabolic Stability & H-Bond Acceptance F_Branch->F_Effect Cl_Effect Membrane Penetration & Hydrophobic Interaction Cl_Branch->Cl_Effect F_Target Potent Cell Growth Inhibition (e.g., MCF-7 IC50 <100 nM) F_Effect->F_Target Cl_Target Biofilm Eradication (>80% Inhibition at 20 µg/mL) Cl_Effect->Cl_Target

Logical relationship of C4-halogenation effects on downstream biological activity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative performance metrics of 4-fluoro vs. 4-chloro indole derivatives across various biological assays.

Property / Activity Metric4-Fluoro Indole Derivatives4-Chloro Indole Derivatives
Steric Profile (Radius) Small (1.47 Å), mimics HydrogenBulky (1.75 Å), occupies hydrophobic pockets
Electronic Effect Strong electron-withdrawing (inductive)Moderate electron-withdrawing, high lipophilicity
Biofilm Inhibition Active at lower concentrations (e.g., 20 µM) in specific fungi[5]>80% inhibition at 20 µg/mL against V. parahaemolyticus[3]
Antimicrobial Lethality Acts primarily as an antibiotic potentiatorDirect membrane disruption; bactericidal at 100 µg/mL[4]
Tubulin Assembly (IC50) ~1.7 µM[2]~1.6 µM[2]
MCF-7 Cell Growth (IC50) 65–80 nM (Highly potent)[2]>100 nM (Moderate potency)[2]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological step.

Protocol A: Synthesis of 4-Halo-1H-indole-3-carboxaldehydes

Causality: The Vilsmeier-Haack formylation is the gold standard for this synthesis due to its strict regioselectivity. The electron-rich nature of the indole pyrrole ring allows the C3 position to act as an enamine, readily attacking the electrophilic chloromethyleneiminium ion generated by POCl3 and DMF[1].

  • Reagent Preparation: In a flame-dried flask under an inert argon atmosphere, cool 5.0 mL of anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Complex Generation: Dropwise add 1.2 equivalents of phosphorus oxychloride (POCl3) to the DMF. Stir for 30 minutes at 0°C to ensure complete formation of the Vilsmeier-Haack complex.

  • Electrophilic Aromatic Substitution: Dissolve 1.0 equivalent of the starting material (4-fluoroindole or 4-chloroindole) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the complex.

  • Reaction Propagation: Heat the mixture to 40°C and monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting material is fully consumed (typically 2-4 hours)[1].

  • Hydrolysis & Isolation: Quench the reaction by pouring it over crushed ice. Neutralize with 10% aqueous NaOH until the pH reaches 7-8. Extract the precipitated 4-halo-1H-indole-3-carboxaldehyde using ethyl acetate, dry over anhydrous Na2SO4, and purify via column chromatography.

Protocol B: Self-Validating Antibiofilm & Planktonic Growth Assay

Causality: Measuring biofilm biomass in isolation is prone to false positives if the compound is simply a universal biocide. By running a parallel planktonic growth assay, researchers can isolate true quorum-sensing/biofilm-specific inhibition from general cytotoxicity[4],[3].

  • Culture Preparation: Inoculate V. parahaemolyticus or C. albicans in Luria-Bertani (LB) or Potato Dextrose Broth (PDB) respectively. Grow overnight at 37°C to an OD600 of 1.0.

  • Compound Incubation: Dilute the culture 1:100 into fresh media. Aliquot 200 µL into a 96-well microtiter plate. Add the synthesized 4-fluoro or 4-chloro indole-3-carboxaldehydes at varying concentrations (10 µg/mL to 200 µg/mL). Include a DMSO vehicle control.

  • Planktonic Quantification (Control Readout): After 24 hours of static incubation at 37°C, measure the OD600 of the supernatant to quantify planktonic cell growth. Validation check: If OD600 drops proportionally with biofilm mass, the compound is bactericidal, not exclusively antibiofilm.

  • Biofilm Quantification (Crystal Violet): Discard the supernatant and wash the wells 3x with PBS to remove non-adherent cells. Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes. Wash 3x with distilled water, solubilize the dye in 33% acetic acid, and measure absorbance at OD595[6].

Workflow Step1 1. Vilsmeier-Haack Formylation (POCl3 + DMF) Step2 2. Regioselective C3 Addition (Enamine Activation) Step1->Step2 Intermediate Formation Step3 3. Spectroscopic Validation (NMR, FT-IR, HPLC) Step2->Step3 Purification Step4 4. Biological Assays (Crystal Violet & Planktonic OD) Step3->Step4 Confirmed Purity Step5 5. SAR Data Synthesis Step4->Step5 Dual-Readout Validation

Step-by-step experimental workflow from synthesis to biological validation.

References

  • BenchChem. Comparative Biological Activity of 4-Fluoro- vs. 4-Chloro-1-methyl-1H-indol-5-ol.
  • National Institutes of Health (NIH). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus.
  • National Institutes of Health (NIH) / PMC. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression.
  • SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
  • MDPI. Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains.
  • Frontiers. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents.
  • American Society for Microbiology (ASM). Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model.

Sources

HPLC retention time of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The accurate chromatographic characterization of substituted indoles is a critical requirement in pharmaceutical development, as these scaffolds frequently serve as precursors for kinase inhibitors, oxindoles, and other bioactive molecules. When developing analytical methods for 4-fluoro-2-methyl-1H-indole-5-carbaldehyde , understanding its high-performance liquid chromatography (HPLC) retention behavior relative to its structural analogs is essential for purity profiling and reaction monitoring.

As a Senior Application Scientist, I have designed this guide to move beyond basic method parameters. By analyzing the Quantitative Structure-Retention Relationships (QSRR) of the indole core, this guide provides a fundamental mechanistic rationale for how the synergistic addition of fluorine and methyl groups dictates retention time on reversed-phase (RP-HPLC) systems.

Mechanistic Rationale: Structure-Retention Relationships (QSRR)

In reversed-phase chromatography, the capacity factor (


) and subsequent retention time (

) of a molecule are primarily governed by its lipophilicity (logP), molecular connectivity, and the specific interactions between its substituents and the hydrophobic stationary phase[1].

For 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, the retention behavior must be analyzed by deconstructing its functional groups against the baseline molecule, 1H-indole-5-carbaldehyde:

  • The Methyl Effect (2-Methyl Substitution): The addition of a methyl group at the C2 position increases the hydrocarbon surface area of the molecule. In a standard C18 system, this non-polar bulk enhances van der Waals interactions with the octadecylsilane chains of the stationary phase, predictably increasing the retention time compared to the unmethylated core[2].

  • The Fluoro Effect (4-Fluoro Substitution): While fluorine is highly electronegative, carbon-fluorine (C-F) bonds in aromatic systems are highly hydrophobic. The substitution of a hydrogen atom for a fluorine atom at the C4 position significantly increases the overall lipophilicity of the indole ring. Furthermore, fluorinated aromatics often exhibit specific "fluorophilic" interactions, leading to a pronounced increase in retention time on alkyl-bonded phases[3].

  • Synergistic Retention: When both the 4-fluoro and 2-methyl groups are present, the molecule achieves maximum lipophilicity within this analog series. Consequently, 4-fluoro-2-methyl-1H-indole-5-carbaldehyde will elute last in a reversed-phase gradient compared to its single-substituted or unsubstituted counterparts.

QSRR_Logic Base 1H-Indole-5-carbaldehyde (Baseline Retention) Methyl + 2-Methyl Group Increases Hydrocarbon Surface Area (+ Lipophilicity) Base->Methyl Fluoro + 4-Fluoro Group Increases C-F Hydrophobicity (+ Fluorophilic Interaction) Base->Fluoro Target 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (Maximum Retention Time) Methyl->Target Fluoro->Target

Causality of substituent additions on RP-HPLC retention behavior.

Comparative Retention Data

To objectively evaluate the performance of your chromatographic method, it is crucial to benchmark the target compound against its structural alternatives. The table below summarizes the theoretical Relative Retention Times (RRT) based on established QSRR models for substituted indoles on a standard C18 column using an acidic Acetonitrile/Water gradient.

CompoundSubstitution ProfileRelative LipophilicityExpected Relative Retention Time (RRT)*
1H-Indole-5-carbaldehyde None (Baseline)Low1.00
2-Methyl-1H-indole-5-carbaldehyde + MethylMedium~1.25
4-Fluoro-1H-indole-5-carbaldehyde + FluoroMedium-High~1.35
4-Fluoro-2-methyl-1H-indole-5-carbaldehyde + Fluoro, + MethylHigh~1.60

*Note: RRT values are predictive models intended for gradient optimization and peak identification in complex synthetic mixtures. Actual


 will vary based on specific column dimensions and dwell volumes.

Self-Validating Experimental Protocol

To ensure scientific integrity, an analytical method cannot simply be a list of parameters; it must be a self-validating system. The following RP-HPLC protocol is designed to suppress secondary interactions and guarantee reproducible retention times for indole derivatives[4].

Mobile Phase Preparation & Causality
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Causality: While the indole nitrogen is a very weak base, the aldehyde oxygen can engage in hydrogen bonding. The addition of 0.1% FA serves a dual purpose: it maintains a consistent acidic pH to ensure the molecule remains fully neutral, and it acts as a silanol-masking agent. By protonating residual free silanols on the silica stationary phase, FA prevents secondary ion-exchange interactions that cause peak tailing.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermostating the column is critical, as temperature fluctuations directly alter the partition coefficient and shift retention times).

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

Gradient Elution Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold). Causality: Focuses the analyte band at the head of the column, preventing peak broadening for early-eluting impurities.

  • 2.0 - 15.0 min: 10%

    
     90% B (Linear gradient). Causality: Provides a steady increase in eluotropic strength to separate the baseline indole from the highly lipophilic 4-fluoro-2-methyl derivative.
    
  • 15.0 - 18.0 min: 90% B (Column wash).

  • 18.0 - 22.0 min: 10% B (Re-equilibration).

System Suitability Testing (SST) Workflow

Before analyzing synthetic batches, the system must prove its fitness for purpose.

HPLC_Workflow A 1. Blank Injection (Verify Zero Carryover) B 2. Resolution Mix (Rs > 2.0 between analogs) A->B C 3. Target Standard (x5) (tR %RSD < 1.0%) B->C D 4. Sample Analysis (Unknown Batches) C->D

Self-validating System Suitability Test (SST) workflow for HPLC analysis.

SST Acceptance Criteria:

  • Blank (Methanol): No peaks interfering with the expected retention time of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde.

  • Resolution (

    
    ):  If injecting a mixture of 1H-indole-5-carbaldehyde and the target compound, the baseline resolution must be 
    
    
    
    .
  • Precision: Across 5 replicate injections of the target standard (1 mg/mL), the retention time Relative Standard Deviation (%RSD) must be

    
    , and the peak area %RSD must be 
    
    
    
    .

References

  • RETENTION OF SUBSTITUTED INDOLE COMPOUNDS ON RP-HPLC: CORRELATION WITH MOLECULAR CONNECTIVITY INDICES AND QUANTUM CHEMICAL DESCRIPTORS Taylor & Francis[Link][1]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column SIELC Technologies[Link][4]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography National Institutes of Health (NIH)[Link][3]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids MDPI[Link][2]

Sources

Technical Comparison Guide: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde (CAS: 1367866-83-8) is a specialized heterocyclic intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and complex alkaloid analogs.[1][2] Unlike its non-fluorinated counterparts, the incorporation of a fluorine atom at the C4 position exerts a profound electronic influence on the adjacent C5-aldehyde handle, modulating reactivity in condensation reactions (e.g., Knoevenagel, reductive amination) and altering the lipophilicity profile of the final drug candidate.[2]

This guide provides a rigorous technical analysis, contrasting this fluorinated scaffold with the standard 2-methyl-1H-indole-5-carbaldehyde .[2] It details an expert-validated synthetic route designed to bypass common regioselectivity pitfalls (C3 vs. C5 formylation) and establishes a self-validating analytical workflow.

Chemical Profile & Elemental Analysis

The following data establishes the baseline identity of the compound. For research-grade materials, experimental elemental analysis (EA) must fall within ±0.4% of the theoretical values.[2]

Table 1: Physicochemical Specifications
PropertyTarget Compound (4-F)Control Analog (Non-F)
Name 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde2-Methyl-1H-indole-5-carbaldehyde
CAS Number 1367866-83-8 671215-52-4
Formula C₁₀H₈FNOC₁₀H₉NO
Mol.[1][2][3][4][5][6][7][8][9] Weight 177.18 g/mol 159.19 g/mol
Appearance Pale yellow to tan solidOff-white to yellow solid
LogP (Calc) ~2.45~2.12
H-Bond Donor 1 (Indole NH)1 (Indole NH)
pKa (Indole NH) ~16.2 (Increased Acidity)~16.9
Elemental Analysis Data (Theoretical)

Standard Acceptance Criteria: Theoretical ± 0.4%

ElementTheoretical Mass %Tolerance Range (Acceptable)
Carbon (C) 67.79%67.39% – 68.19%
Hydrogen (H) 4.55%4.15% – 4.95%
Nitrogen (N) 7.91%7.51% – 8.31%
Fluorine (F) 10.72%10.32% – 11.12%

Expert Insight: The presence of Fluorine often causes incomplete combustion in standard CHN analyzers.[2] It is recommended to add an oxidizer (e.g., V₂O₅) during the combustion analysis to prevent low Carbon readings.[2]

Comparative Performance Analysis

Reactivity Modulation (The "Ortho-Fluoro" Effect)

The fluorine atom at C4 is ortho to the C5-aldehyde.[2] Through inductive withdrawal (-I effect), the fluorine destabilizes the carbonyl oxygen's electron density, making the aldehyde carbon more electrophilic than in the non-fluorinated control.[2]

  • Impact: Schiff base formation or Knoevenagel condensations proceed faster but may be more susceptible to hydrolysis.[2]

  • Protocol Adjustment: When reacting the 4-F analog, use milder Lewis acids and lower temperatures compared to the 2-methyl control to avoid side reactions.

Regioselectivity Challenges in Synthesis

A common error is attempting to synthesize this molecule via Vilsmeier-Haack formylation of 4-fluoro-2-methylindole.[2]

  • The Pitfall: The C3 position of the indole ring is significantly more nucleophilic than C5.[2] Direct formylation yields the 3-carbaldehyde , not the 5-carbaldehyde.[2]

  • The Solution: The aldehyde must be introduced before ring closure (via hydrazine precursors) or installed via Lithium-Halogen Exchange on a 5-bromo intermediate.[2]

Expert Synthetic Protocol

Objective: Synthesis of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde avoiding C3-regioisomers. Method: Fischer Indole Synthesis followed by Bouveault Formylation.[2]

Phase 1: Precursor Synthesis (Fischer Indole)[2]
  • Reagents: (4-Fluoro-3-bromophenyl)hydrazine hydrochloride (1.0 eq), Acetone (excess), Polyphosphoric Acid (PPA).[2]

  • Workflow:

    • Reflux hydrazine with acetone to form the hydrazone.[2]

    • Cyclize in PPA at 90°C.

    • Result: 5-Bromo-4-fluoro-2-methyl-1H-indole.[2]

    • Note: The 4-Fluoro substituent directs cyclization; however, separation of isomers may be required if the hydrazine is not symmetric.[2]

Phase 2: Lithiation & Formylation (The Critical Step)

This step installs the aldehyde specifically at C5.[2]

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, -78°C bath.

  • Protection: Protect the indole nitrogen with a TMS or Boc group (optional but recommended to prevent N-deprotonation consuming n-BuLi).[2] Protocol below assumes N-H protection is skipped by using 2 equivalents of base.

  • Step-by-Step:

    • Dissolve 5-bromo-4-fluoro-2-methylindole (1.0 eq) in anhydrous THF.

    • Cool to -78°C .[2]

    • Add n-Butyllithium (n-BuLi) (2.2 eq) dropwise.[2] First eq deprotonates NH; second eq performs Li-Br exchange.

    • Stir for 1 hour at -78°C.

    • Add anhydrous DMF (3.0 eq) dropwise.[2]

    • Warm slowly to 0°C over 2 hours.

    • Quench: Pour into saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc gradient).

Diagram: Synthesis & Logic Flow

Synthesis_Workflow Start Starting Material: (4-Fluoro-3-bromophenyl)hydrazine Step1 Step 1: Fischer Indole Cyclization (Acetone + PPA) Start->Step1 Intermed Intermediate: 5-Bromo-4-fluoro-2-methylindole Step1->Intermed Decision Critical Decision: Direct Formylation? Intermed->Decision Error X Vilsmeier-Haack (Yields 3-CHO regioisomer) Decision->Error Avoid Correct √ Lithiation (n-BuLi) + DMF Quench Decision->Correct Select Product Target Product: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde Correct->Product

Caption: Regioselective synthesis workflow preventing C3-formylation errors.

Analytical Validation Workflow

To ensure the synthesized or purchased material meets the strict requirements for drug development, follow this validation tree.

NMR Validation Criteria
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet/Doublet at ~10.2 ppm.[2] Note: May appear as a doublet due to long-range coupling with 4-F (J ~ 1-2 Hz).[2]

    • Indole C3-H: Singlet at ~6.3 ppm (Confirms C3 is unsubstituted).[2]

    • Methyl: Singlet at ~2.4 ppm.[2]

  • ¹⁹F NMR:

    • Single peak at ~ -120 to -130 ppm (Ar-F).[2] This confirms the presence of fluorine and purity (absence of other F-isomers).[2]

Quality Control Decision Tree

QC_Workflow Sample Crude/Purchased Sample HNMR 1H NMR Analysis Sample->HNMR Check1 Aldehyde Peak Present? (~10 ppm) HNMR->Check1 Check2 C3-H Signal Present? (~6.3 ppm) Check1->Check2 Yes Fail REJECT / Repurify Check1->Fail No FNMR 19F NMR (Single Peak?) Check2->FNMR Yes (C3 is free) Check2->Fail No (C3 substituted) HPLC HPLC Purity (>97%?) FNMR->HPLC Pass FNMR->Fail Multiple Peaks Pass RELEASE For Synthesis HPLC->Pass Yes HPLC->Fail No

Caption: Step-by-step QC workflow to verify identity and exclude regioisomers.

References

  • BLD Pharm. 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde Product Page (CAS 1367866-83-8).[1][2] Retrieved from [2]

  • Fluorochem. Product Analysis: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde.[1][2][4][6][10][11] Retrieved from [2]

  • BenchChem. Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction).[2][12] (Cited for mechanism contrast).[2] Retrieved from

  • PubChem. Indole-5-carboxaldehyde Data (Analog Comparison). Retrieved from [2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the proper disposal of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde, a fluorinated indole derivative. As a compound frequently utilized in medicinal chemistry and organic synthesis, its safe handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2] This document moves beyond a simple checklist, offering a procedural rationale grounded in the chemical's specific properties and associated hazards to empower researchers with the knowledge for safe and compliant waste management.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its unique combination of physical, chemical, and toxicological properties. 4-fluoro-2-methyl-1H-indole-5-carbaldehyde is a halogenated aromatic aldehyde. This classification immediately informs our disposal strategy, as it is governed by regulations for specific, often hazardous, waste streams.[3][4]

Key Chemical Features Influencing Disposal:

  • Halogenation (Fluoro- group): The presence of fluorine makes this a halogenated organic compound. Halogenated wastes must not be mixed with non-halogenated solvent waste and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3][5]

  • Aldehyde Functionality: Aldehydes can be irritants. Safety data for analogous compounds, such as Indole-5-carboxaldehyde, indicate that they can cause skin, eye, and respiratory irritation.[6][7]

  • Aromatic Indole Structure: This solid, organic backbone means the compound is not to be disposed of down the drain, as it is not readily biodegradable and could be harmful to aquatic life.[8][9]

Hazard and Property Summary
PropertyValue / ClassificationImplication for DisposalSource
Chemical Class Halogenated Aromatic AldehydeMust be segregated as halogenated organic waste.[3][4]
Physical State Likely a solid at room temperature.Requires disposal in a solid waste container.[1]
Health Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Requires appropriate PPE during handling and disposal; contaminated materials must also be treated as hazardous waste.[6][7][10]
Environmental Hazards Not readily biodegradable; potential for environmental harm if released.Prohibits disposal via sewer systems. Must be sent for controlled disposal.[8][11]
Disposal Route High-temperature incineration in an approved facility.Segregation is crucial to ensure it reaches the correct waste stream.[6][12]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to mitigate exposure risks identified for similar aldehyde compounds.[6][13]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[6][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a respirator may be necessary. All waste handling of the solid should ideally occur within a chemical fume hood.[13]

Step-by-Step Disposal Protocol

The fundamental rule of chemical waste management is that no hazardous chemical waste should be disposed of in the regular trash or poured down the sink .[14] This compound must be collected for disposal by a licensed hazardous waste management service.

Step 1: Designate a Hazardous Waste Container
  • Select a Compatible Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw cap is a suitable choice.[3][15]

  • Labeling is Critical: As soon as you designate the container for waste, it must be labeled. The label must include:

    • The words "Hazardous Waste ".[16]

    • The full chemical name: "4-fluoro-2-methyl-1H-indole-5-carbaldehyde ". Do not use abbreviations or formulas.[16]

    • The primary hazards associated with the contents (e.g., "Irritant").

    • The date accumulation started.

Step 2: Waste Accumulation
  • Solid Waste:

    • Carefully transfer the solid 4-fluoro-2-methyl-1H-indole-5-carbaldehyde waste into the designated hazardous waste container.

    • This includes any unwanted pure compound, reaction byproducts, or mixtures.

    • Perform this transfer in a fume hood to minimize inhalation exposure.[13]

  • Contaminated Labware (Solid Waste):

    • Disposable items that are grossly contaminated, such as weighing paper, gloves, or pipette tips, must also be placed in the solid hazardous waste container.[12]

    • For lightly contaminated items, institutional policies may differ, but the safest practice is to dispose of them as hazardous waste.[12]

  • Solution Waste (Liquid Waste):

    • If the compound is in a halogenated solvent (e.g., dichloromethane), it must be collected in a separate, clearly labeled container for Halogenated Liquid Waste .[3]

    • If it is in a non-halogenated solvent (e.g., ethyl acetate, ethanol), it must be collected in a container for Non-Halogenated Liquid Waste .

    • Crucially, do not mix these two waste streams. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[3]

Step 3: Container Management and Storage
  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[14][16] This prevents the release of vapors and protects lab personnel.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.[3]

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][16] This area should be under the control of laboratory personnel and away from drains or ignition sources.

  • Segregate Incompatibles: Store the waste container with other compatible materials. For example, keep it separate from containers of strong acids or bases.[15][17]

Disposal Decision Workflow

G cluster_0 Start: Identify Waste cluster_1 Step 1: Determine Physical State cluster_2 Step 2: Segregate & Collect cluster_3 Step 3: Finalize for Pickup Waste 4-fluoro-2-methyl-1H-indole-5-carbaldehyde Waste Solid Is it a solid or contaminating a solid? Waste->Solid Solid_Container Place in labeled 'Solid Halogenated Organic Waste' container. Solid->Solid_Container Yes Liquid_Container Is the solvent halogenated? Solid->Liquid_Container No (in solution) Store Store sealed container in Satellite Accumulation Area. Solid_Container->Store Halogenated_Liquid Place in labeled 'Halogenated Liquid Waste' container. Liquid_Container->Halogenated_Liquid Yes (e.g., DCM) NonHalogenated_Liquid Place in labeled 'Non-Halogenated Liquid Waste' container. Liquid_Container->NonHalogenated_Liquid No (e.g., EtOH) Halogenated_Liquid->Store NonHalogenated_Liquid->Store Pickup Arrange for pickup by EHS / Licensed Contractor. Store->Pickup

Caption: Waste disposal workflow for 4-fluoro-2-methyl-1H-indole-5-carbaldehyde.

Decontamination and Spill Management

  • Empty Containers: An "empty" container that held this chemical is not truly empty and must be managed properly. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as hazardous liquid waste.[14] After rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[12][17]

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[8][13]

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Final Disposal Pathway

Once collected by your institution's EHS or a licensed contractor, halogenated organic waste is typically sent to a specialized facility for high-temperature incineration.[12] This process ensures the complete destruction of the compound, breaking it down into less harmful components under controlled conditions, which is the environmentally sound way to manage such waste.[4][11] Your diligence in proper segregation ensures this process is effective and compliant.

References

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago Health and Safety.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury Chemical and Process Engineering.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia Research Environmental Health & Safety.
  • LGC Standards. (2025, September 24).
  • Molbase. (n.d.). 4-fluoro-1H-indole-3-carbaldehyde.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde.
  • Thermo Fisher Scientific. (2013, September 11). SAFETY DATA SHEET - 5-Fluoroindole-3-carboxaldehyde.
  • Fisher Scientific. (2013, September 11). SAFETY DATA SHEET - 5-Fluoroindole-3-carboxaldehyde, 99%.
  • Smolecule. (2024, April 14). 4-fluoro-1H-indole-5-carbaldehyde.
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • Apollo Scientific. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
  • NOP. (n.d.).
  • BLD Pharm. (n.d.). 5-Fluoro-1H-indole-2-carbaldehyde.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • ResearchGate. (n.d.).
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • National Institutes of Health. (n.d.). Indole-5-carboxaldehyde. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Ossila. (2023, December 5).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Fluoro-2-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is a functionalized indole building block commonly used in the synthesis of receptor modulators and kinase inhibitors. While often categorized under generic "Irritant" protocols, its specific structural features—an electron-withdrawing fluorine atom and a reactive aldehyde handle—necessitate a safety protocol that exceeds standard "white powder" handling.

The "Senior Scientist" Insight: Do not treat this merely as a nuisance dust. Aldehydes are electrophilic; they can form Schiff bases with nucleophilic residues (lysine/cysteine) on biological proteins. This mechanism drives skin sensitization , meaning repeated low-level exposure can lead to permanent allergic contact dermatitis. Furthermore, the fluorine substituent increases lipophilicity, potentially enhancing dermal absorption when solubilized.

Risk Assessment & Hazard Identification

The following data synthesizes standard Safety Data Sheet (SDS) classifications with structural reactivity analysis.

Hazard ClassCodeDescriptionMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Acidic protons on the indole ring + aldehyde reactivity.
Eye Irritation H319 Causes serious eye irritation.[2][4][5][6]Mechanical abrasion (dust) and chemical reactivity with corneal proteins.
STOT-SE H335 May cause respiratory irritation.[1][2][4][5]Inhalation of fine particulate triggers mucous membrane inflammation.
Sensitization H317 Implied/CautionaryWhile not always listed on generic SDS, indole aldehydes should be treated as potential sensitizers due to protein conjugation capability.

Personal Protective Equipment (PPE) Architecture

Effective PPE is not a uniform "suit up"; it is a dynamic barrier system adapted to the physical state of the compound.

A. Respiratory Protection[2][3][4][8]
  • Solid State (Weighing/Transfer): The primary risk is airborne particulate.

    • Minimum: N95 filtering facepiece (if weighing outside a hood—not recommended).

    • Standard: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Solution State:

    • Requirement: Fume hood sash at recommended operating height (usually 18 inches). The vapor pressure of the solid is low, but the solvent (e.g., DMF, DMSO) often carries the hazard.

B. Ocular Protection[4][6][8]
  • Standard: Chemical Safety Goggles (ANSI Z87.1).

  • Contraindication: Do not rely on standard safety glasses with side shields. Fine powders can drift around shields, and splashes during solubilization can bypass non-sealed eyewear.

C. Dermal Protection (The Critical Barrier)

The "Glove Trap": Researchers often select gloves based on the solute (the indole), but the solvent dictates breakthrough time. This compound is frequently dissolved in DMF, DMSO, or DCM.

  • Protocol:

    • Dry Handling: Nitrile gloves (minimum 5 mil thickness).

    • Solution Handling (DMF/DMSO): Double-gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Inspection layer).

      • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier layer).

    • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

Visualizing the PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the operational state.

PPE_Selection_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Liquid Solution Handling (Reaction/Workup) Start->Liquid Resp_Solid Respiratory: Fume Hood or Powder Enclosure Solid->Resp_Solid Skin_Solid Dermal: Single Nitrile (5 mil) + Lab Coat Solid->Skin_Solid Eye_Solid Ocular: Safety Goggles (Sealed) Solid->Eye_Solid Resp_Liquid Respiratory: Fume Hood ONLY (Sash < 18") Liquid->Resp_Liquid Skin_Liquid Dermal: Double Gloving (Check Solvent Permeation) Liquid->Skin_Liquid Eye_Liquid Ocular: Face Shield + Goggles Liquid->Eye_Liquid

Figure 1: Task-based PPE selection logic. Note the escalation to double-gloving and face shields during solution phase handling.

Operational Workflow & Protocols

Step 1: Weighing & Static Control

Indole derivatives are often fluffy, electrostatic solids. Static discharge can cause "jumping" of the powder, leading to area contamination.

  • Tooling: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Technique: Use a weighing funnel rather than flat paper to minimize surface area exposure during transfer.

  • Self-Validating Check: Wipe the exterior of the scintillation vial/flask with a solvent-dampened tissue (acetone) before removing it from the hood to ensure no invisible dust is tracked out.

Step 2: Solubilization
  • Caution: 4-fluoro-2-methyl-1H-indole-5-carbaldehyde contains an aldehyde. Avoid solubilizing in primary amines or strong oxidizing solvents unless intended for reaction, as exotherms or polymerization may occur.

  • Vessel: Always secure the flask with a clamp before adding solvent. Never hold the flask by hand during initial dissolution.

Step 3: Spill Response

In the event of a spill, speed and containment are vital.[3]

Spill_Response Spill Spill Detected Assess Assess State: Solid vs. Liquid Spill->Assess Solid_Path Solid Spill Assess->Solid_Path Liquid_Path Solution Spill Assess->Liquid_Path Action_Solid 1. Dampen paper towel 2. Place over powder (Prevents dust) Solid_Path->Action_Solid Action_Liquid 1. Apply absorbent pads 2. Do NOT wipe (Spread risk) Liquid_Path->Action_Liquid Disposal Dispose as HALOGENATED Waste Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Immediate spill response workflow. Note the specific instruction to dampen solid spills to prevent aerosolization.

Waste Disposal & Deactivation[9][10][11]

Because this molecule contains Fluorine , it cannot be disposed of in standard organic waste streams in many jurisdictions. It requires segregation to prevent the formation of HF (hydrofluoric acid) during downstream incineration processes.

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Fluorinated Organics."

  • Liquid Waste:

    • Segregate into "Halogenated Organic Solvents" carboy.

    • Do not mix with acidic aqueous waste, as this may facilitate oxidation or degradation into more toxic byproducts.

  • Container Rinsing: Triple rinse empty vials with Acetone or DCM. Add rinsate to the Halogenated waste stream. Deface the label only after the triple rinse is complete.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Indole-5-carboxaldehyde. (Used as surrogate data for hazard baseline).

  • PubChem. (n.d.). Compound Summary: 5-Fluoroindole.[5] National Library of Medicine. (Structural analog toxicity data).

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Database. (Glove selection logic for DMF/DMSO carriers).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.